D-Arabinitol-1,2-13C2 chemical properties and isotopic stability
An In-Depth Technical Guide to D-Arabinitol-1,2-13C2: Chemical Architecture, Isotopic Stability, and Analytical Workflows Executive Summary In the realm of mass spectrometry-based metabolomics and clinical diagnostics, t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to D-Arabinitol-1,2-13C2: Chemical Architecture, Isotopic Stability, and Analytical Workflows
Executive Summary
In the realm of mass spectrometry-based metabolomics and clinical diagnostics, the transition from qualitative observation to absolute quantitation relies entirely on the integrity of internal standards. D-Arabinitol-1,2-13C2 serves as a critical stable isotope-labeled (SIL) tracer and internal standard. As a Senior Application Scientist, I have designed this guide to dissect the chemical properties, isotopic stability, and self-validating experimental workflows associated with D-Arabinitol-1,2-13C2, specifically focusing on its role in metabolic flux analysis (MFA) and as a biomarker for invasive candidiasis.
Molecular Architecture and Chemical Properties
D-Arabinitol (also referred to as D-arabitol) is a pentitol—a five-carbon sugar alcohol formed by the reduction of D-arabinose[1]. The naturally occurring unlabeled molecule (CAS: 488-82-4) possesses five hydroxyl groups, making it highly polar and water-soluble[2].
The 1,2-13C2 isotopologue is synthetically enriched with carbon-13 at the C1 and C2 positions of the pentane backbone[3]. This specific positional labeling is not arbitrary; it allows researchers to trace specific carbon-carbon bond cleavages during pentose phosphate pathway (PPP) metabolism[4].
Table 1: Quantitative Chemical and Physical Properties
Isotopic Stability: The Rationale for 1,2-13C2 Labeling
When designing an analytical assay, the choice of isotope heavily dictates the robustness of the data.
The Causality of the +2 Da Mass Shift:
Endogenous D-arabinitol has a monoisotopic mass of approximately 152 Da. Due to the natural abundance of 13C (~1.1%), the unlabeled molecule produces a natural isotopic envelope containing M+1 and M+2 peaks. By utilizing a 1,2-13C2 label, we induce a +2 Da mass shift. This perfectly isolates the internal standard's signal from the endogenous M+1 peak, preventing signal cross-talk and ensuring that the quantitative ratio remains mathematically pure.
Chemical Integrity over Deuterium:
Unlike deuterium (2H) labels, which are highly susceptible to hydrogen-deuterium exchange (HDX) when exposed to aqueous physiological matrices or acidic/basic extraction solvents, 13C labels are covalently locked within the carbon backbone. The 13C-13C and 13C-12C bonds exhibit exceptional thermodynamic stability. This ensures the isotopic label survives the harsh, high-temperature derivatization environments (e.g., silylation at 60°C) required for Gas Chromatography-Mass Spectrometry (GC-MS).
The Biomarker Paradigm: Invasive Candidiasis
The diagnostic utility of D-arabinitol is rooted in a fundamental divergence between host and pathogen metabolism. Pathogenic fungi, specifically Candida species (such as C. albicans), exclusively produce D-arabinitol as a major metabolic byproduct[8]. Conversely, human cellular metabolism produces only the L-arabinitol enantiomer[8].
In immunocompromised or neutropenic patients, an elevated D-arabinitol to L-arabinitol ratio in serum or urine serves as a highly specific, early-warning biomarker for invasive candidiasis[9]. D-Arabinitol-1,2-13C2 is spiked into these clinical samples to provide absolute quantitation of the fungal metabolite[3].
Metabolic pathways of arabinitol enantiomers and the integration of the 13C2 internal standard.
To guarantee trustworthiness, an analytical workflow must be self-validating. The protocol below ensures that any matrix effects, ion suppression, or extraction losses are mathematically nullified.
The Causality of Early Spiking:
The D-Arabinitol-1,2-13C2 internal standard must be spiked directly into the raw biofluid before any sample processing. If protein precipitation or derivatization is incomplete, the extraction recovery of both the endogenous analyte and the IS will drop proportionally. Because they co-elute and ionize identically, their ratio remains constant, validating the extraction efficiency.
Step-by-Step Methodology
Sample Aliquot & IS Spiking :
Aliquot 100 µL of the clinical sample (serum or urine). Immediately spike with 10 µL of D-Arabinitol-1,2-13C2 working solution (e.g., 50 µM). Vortex for 10 seconds.
Protein Precipitation :
Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Causality: Methanol disrupts the hydration shell of matrix proteins, causing them to denature and precipitate. This prevents GC liner fouling and releases any protein-bound metabolites into the supernatant.
Supernatant Drying :
Transfer 200 µL of the supernatant to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C.
Causality: Silylation reagents are highly moisture-sensitive. Residual water will violently hydrolyze the reagent, destroying the derivatization efficiency.
Derivatization (Silylation) :
Add 50 µL of Methoxyamine HCl in pyridine (MOX) and incubate at 60°C for 1 hour. Follow by adding 50 µL of MSTFA + 1% TMCS and incubate at 60°C for 30 minutes.
Causality: Arabinitol's five polar hydroxyl groups prevent it from volatilizing. MSTFA replaces the hydroxyl hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC analysis.
GC-MS/MS Analysis :
Inject 1 µL of the derivatized sample in splitless mode. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific fragment ions for endogenous D-arabinitol and the +2 Da shifted transition ions for the 1,2-13C2 standard.
The Definitive Guide to D-Arabinitol-1,2-13C2 in Metabolomics: Methodologies, Mechanisms, and Clinical Applications
Executive Summary In the rapidly advancing field of metabolomics, the accurate quantification of trace metabolites in complex biological matrices is paramount. D-Arabinitol, a five-carbon sugar alcohol, has emerged as a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly advancing field of metabolomics, the accurate quantification of trace metabolites in complex biological matrices is paramount. D-Arabinitol, a five-carbon sugar alcohol, has emerged as a critical biomarker for both invasive fungal infections and specific inborn errors of metabolism. However, its reliable quantification requires robust analytical frameworks to overcome matrix effects and endogenous background noise. D-Arabinitol-1,2-13C2 , a stable isotope-labeled internal standard (SIL-IS), provides the analytical cornerstone for these measurements. This whitepaper explores the biochemical rationale, analytical causality, and self-validating methodologies required to deploy D-Arabinitol-1,2-13C2 in high-throughput mass spectrometry workflows.
Biochemical Context: The Diagnostic Value of D-Arabinitol
To understand the utility of D-Arabinitol-1,2-13C2, one must first understand the biological origins of its unlabeled counterpart. D-arabinitol is produced via the pentose phosphate pathway in most pathogenic Candida species, including C. albicans and C. tropicalis1. As fungal proliferation increases in a host, D-arabinitol is secreted into the bloodstream and subsequently excreted in urine 2.
The Causality of the D-/L-Arabinitol Ratio
A critical diagnostic challenge is that humans also produce trace amounts of arabinitol endogenously, primarily as the L-enantiomer, and both enantiomers are cleared by the kidneys. In immunocompromised patients—who are at the highest risk for invasive candidiasis—renal dysfunction is common. If a clinician only measures absolute D-arabinitol, a false positive may occur simply due to poor renal clearance 2.
To solve this, metabolomic workflows quantify the D-/L-arabinitol ratio . Because Candida species do not produce L-arabinitol, the L-enantiomer acts as an endogenous normalizer for renal function. An elevated D-/L ratio specifically isolates the fungal metabolic contribution, effectively decoupling the biomarker from the patient's kidney health 1.
Figure 1: Metabolic origins of D- and L-arabinitol and their diagnostic utility in candidiasis.
The Critical Role of Stable Isotope-Labeled Internal Standards (SIL-IS)
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biofluids like serum and urine induce severe "matrix effects"—where co-eluting biological molecules suppress or enhance the ionization of the target analyte. To achieve absolute quantification, an internal standard must be added to the sample prior to extraction.
Why 13C over Deuterium (2H)?
While deuterated standards are cheaper, they suffer from the chromatographic isotope effect . The carbon-deuterium bond is slightly shorter and more polar than the carbon-hydrogen bond, causing deuterated molecules to elute slightly earlier than their unlabeled counterparts in reversed-phase LC. If the IS and the target analyte do not elute at the exact same millisecond, they experience different matrix environments in the electrospray ionization (ESI) source, destroying the accuracy of the matrix correction.
D-Arabinitol-1,2-13C2 uses Carbon-13 labeling at the C1 and C2 positions. Because 13C does not alter the physicochemical properties or hydrophobicity of the molecule, it guarantees perfect co-elution with endogenous D-arabinitol. Furthermore, the +2 Da mass shift (m/z 153.1 vs 151.1) is sufficient to bypass the natural isotopic envelope of unlabeled arabinitol, preventing isotopic cross-talk [[3]]().
Quantitative Data Summaries
Table 1: Key Mass Spectrometry Parameters for Arabinitol Profiling
Analyte
Molecular Formula
Precursor Ion [M-H]⁻ (m/z)
Product Ion (m/z)
Analytical Function
D-Arabinitol
C₅H₁₂O₅
151.1
89.0
Target Biomarker
L-Arabinitol
C₅H₁₂O₅
151.1
89.0
Endogenous Normalizer
D-Arabinitol-1,2-13C2
¹³C₂C₃H₁₂O₅
153.1
91.0
Internal Standard (SIL-IS)
Table 2: Clinical Interpretation of D-Arabinitol Levels
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates continuous internal checks to verify extraction efficiency, instrument stability, and quantitative linearity.
Step-by-Step Methodology
Phase 1: Preparation and System Suitability
Calibration Curve Generation: Prepare a 7-point calibration curve of unlabeled D-arabinitol ranging from 0.1 µg/mL to 25.0 µg/mL in surrogate matrix (e.g., synthetic urine).
SIL-IS Spiking: Add a fixed concentration of D-Arabinitol-1,2-13C2 (e.g., 5.0 µg/mL) to all calibrators, Quality Control (QC) samples, and unknown patient samples.
Validation Check: The calibration curve must yield an R² > 0.99. If not, the run is aborted before patient samples are processed.
Phase 2: Sample Extraction (Deproteinization & Desalting)
4. Aliquot: Transfer 50 µL of biofluid (serum or urine) into a 96-well plate.
5. Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 2 minutes.
6. Desalting (Crucial for Urine): Pass the supernatant through a mixed-bed ion-exchange resin to remove salts that cause severe ion suppression in ESI 3.
7. Centrifugation & Drying: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen gas.
8. Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50% Acetonitrile in Water).
Phase 3: LC-MS/MS Acquisition
9. Chromatography: Inject 5 µL onto a carbohydrate-specific column (e.g., Aminex HPX-87C) to ensure baseline separation of D- and L-arabinitol enantiomers (if using chiral stationary phases) or general polyol separation 3.
10. Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM). Monitor m/z 151.1 → 89.0 for endogenous arabinitol and m/z 153.1 → 91.0 for the 13C2 internal standard.
11. Validation Check (IS Recovery): Monitor the absolute peak area of D-Arabinitol-1,2-13C2 across all injections. A variance of >20% in any specific sample flags a matrix effect failure or extraction error, invalidating that specific sample's result.
Figure 2: LC-MS/MS analytical workflow utilizing D-Arabinitol-1,2-13C2 as an internal standard.
Expanding Applications: Inborn Errors of Metabolism (IEM)
Beyond infectious disease, D-Arabinitol-1,2-13C2 is highly utilized in the pediatric screening of Inborn Errors of Metabolism (IEM) affecting polyol pathways. Deficiencies in enzymes such as transaldolase or ribose-5-phosphate isomerase lead to the abnormal accumulation of polyols, including arabinitol, erythritol, and ribitol 3.
By multiplexing D-Arabinitol-1,2-13C2 with other labeled standards (e.g., 13C4-erythritol, 2H3-sorbitol), clinical laboratories can run a single, high-throughput LC-MS/MS panel to diagnose multiple rare metabolic disorders simultaneously from a single drop of neonatal urine.
References
Omics and Multiomics-Based Diagnostics for Invasive Candidiasis: Toward Precision Medicine. Clinical Microbiology Reviews.
Christensson B, Sigmundsdottir G, Larsson L. D-arabinitol--a marker for invasive candidiasis. Medical Mycology.
Wamelink MM, et al. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism. Journal of Inherited Metabolic Disease.
Roboz J, Suzuki R, Holland JF. Quantification of Arabinitol in Serum by Selected Ion Monitoring as a Diagnostic Technique in Invasive Candidiasis. Journal of Clinical Microbiology.
D-Arabinitol-1,2-13C2 as a Biomarker for Candidiasis Research: An In-depth Technical Guide
Introduction: The Imperative for a Precise Candidiasis Biomarker Invasive candidiasis, a bloodstream infection predominantly caused by Candida species, presents a significant and often fatal challenge in clinical setting...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for a Precise Candidiasis Biomarker
Invasive candidiasis, a bloodstream infection predominantly caused by Candida species, presents a significant and often fatal challenge in clinical settings, particularly for immunocompromised individuals, those in intensive care units, and patients undergoing chemotherapy or organ transplantation.[1] The diagnostic ambiguity of this systemic fungal infection frequently leads to delayed therapeutic intervention, contributing to high mortality rates. Traditional diagnostic methods, such as blood cultures, are time-consuming and suffer from a notable lack of sensitivity, with some studies indicating a true positive rate of only about 50%.[2] This diagnostic gap underscores the urgent need for a sensitive, specific, and rapid biomarker to facilitate early and accurate detection of invasive candidiasis.
D-arabinitol, a five-carbon sugar alcohol, has emerged as a promising biomarker for this purpose.[3][4] It is a metabolic byproduct of several pathogenic Candida species, most notably Candida albicans.[5] Elevated concentrations of D-arabinitol in biological fluids such as serum and urine have been shown to correlate with the presence of invasive candidiasis.[4][6] To enhance the diagnostic accuracy and account for variations in renal function, which can also affect arabinitol levels, the ratio of D-arabinitol to its stereoisomer, L-arabinitol (which is endogenous in humans), or to creatinine is often measured.[4][7][8]
For researchers and drug development professionals, the accurate quantification of D-arabinitol is paramount for evaluating the efficacy of antifungal therapies and for understanding the pathophysiology of Candida infections. This guide provides a comprehensive technical overview of the use of D-Arabinitol-1,2-13C2 as a crucial tool in candidiasis research, focusing on the principles of stable isotope dilution analysis and providing detailed methodologies for its application.
The Biochemical Basis: D-Arabinitol Production in Candida
The production of D-arabinitol by Candida species is intricately linked to their central carbon metabolism, specifically the pentose phosphate pathway (PPP).[1] The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for generating NADPH, a key reducing equivalent, and precursor molecules for nucleotide and amino acid synthesis.
In Candida albicans, D-arabinitol is synthesized from an intermediate of the PPP, D-ribulose-5-phosphate.[5] This precursor undergoes dephosphorylation and subsequent reduction to form D-arabinitol.[9] The final step in this conversion is catalyzed by an NAD-dependent D-arabitol dehydrogenase.[9]
Figure 1: Simplified D-Arabinitol Biosynthesis in Candida
The Analytical Gold Standard: Stable Isotope Dilution Analysis with D-Arabinitol-1,2-13C2
The accurate quantification of endogenous metabolites in complex biological matrices is a significant analytical challenge. Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is widely regarded as the gold standard for this purpose, offering unparalleled accuracy and precision.[10] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, D-Arabinitol-1,2-13C2, to the sample at the earliest stage of preparation.
This isotopically labeled internal standard is chemically identical to the endogenous D-arabinitol but has a greater mass due to the incorporation of two 13C atoms. As it behaves identically to the analyte throughout the entire analytical process, including extraction, derivatization, and ionization, it effectively compensates for any sample loss or matrix effects that may occur. The quantification is then based on the ratio of the mass spectrometer signal of the endogenous analyte to that of the isotopically labeled internal standard.
Advantages of using D-Arabinitol-1,2-13C2:
High Accuracy and Precision: Corrects for variations in sample preparation and matrix effects.[10]
Specificity: The use of mass spectrometry allows for the specific detection of D-arabinitol and its labeled counterpart, even in the presence of other isomers and interfering compounds.
Robustness: The method is less susceptible to variations in instrument performance compared to external calibration methods.
D-Arabinitol-1,2-13C2 is commercially available from various suppliers of stable isotope-labeled compounds.[1][11]
Experimental Protocols: Quantification of D-Arabinitol in Biological Samples
The following sections provide detailed step-by-step methodologies for the analysis of D-arabinitol in urine and serum/plasma samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar molecules like arabinitol, a derivatization step is necessary to increase their volatility and thermal stability.[9][12]
1. Sample Preparation (Urine)
Sample Collection and Storage: Collect spot urine samples. For transport and storage, samples can be applied to filter paper and dried.[2]
Extraction:
Punch out a standardized section of the dried filter paper containing the urine sample.
Add a known amount of D-Arabinitol-1,2-13C2 internal standard solution in methanol.
Extract the arabinitol and the internal standard by vortexing or sonication in methanol.
Centrifuge the sample to pellet the filter paper debris.
Transfer the supernatant to a clean tube.
Derivatization:
Evaporate the methanol extract to dryness under a stream of nitrogen.
Add trifluoroacetic anhydride (TFAA) to the dried residue.[13]
Incubate the mixture to allow for the formation of trifluoroacetyl derivatives.
Evaporate the excess TFAA under nitrogen.
Reconstitute the derivatized sample in a suitable solvent, such as hexane, for GC-MS analysis.[2]
2. GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 7890B GC or equivalent.
Column: Chiral column such as Beta-Dex 120 (30 m x 0.25 mm, 0.25 µm film thickness) for separation of D- and L-arabinitol enantiomers.[2]
Injector: Split/splitless injector, operated in splitless mode.
Ramp 2: Increase to 180°C at 10°C/minute, hold for 5 minutes.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM).
Monitor characteristic ions for the derivatized D- and L-arabinitol and the D-Arabinitol-1,2-13C2 internal standard. For trifluoroacetyl derivatives, a common fragment ion at m/z 519 can be monitored.[14]
3. Data Analysis
Integrate the peak areas for D-arabinitol, L-arabinitol, and the D-Arabinitol-1,2-13C2 internal standard.
Calculate the D-arabinitol/L-arabinitol ratio.
Quantify the absolute concentration of D-arabinitol using the ratio of the analyte peak area to the internal standard peak area and a calibration curve.
Figure 2: GC-MS Workflow for D-Arabinitol Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and may not always require derivatization, although it can be employed to enhance ionization efficiency.[3]
1. Sample Preparation (Serum/Plasma)
Protein Precipitation:
To a small volume of serum or plasma (e.g., 100 µL), add a known amount of D-Arabinitol-1,2-13C2 internal standard solution.
Add a protein precipitating agent such as acetonitrile or methanol (typically 3-4 volumes).
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
Reconstitute in a derivatization cocktail. For compounds with hydroxyl groups, reagents like dansyl chloride can be used to introduce a readily ionizable moiety.[2]
After the reaction, the sample is reconstituted in a mobile phase-compatible solvent.
2. LC-MS/MS Instrumentation and Parameters
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is a common choice. For underivatized polar analytes, a HILIC column may be more appropriate.
Mobile Phase:
A: Water with 0.1% formic acid or 10 mM ammonium formate.
B: Acetonitrile or methanol with 0.1% formic acid.
Gradient Elution: A typical gradient would start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase to elute the analytes.
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Optimization is required, but ESI positive mode is common for many derivatized compounds.
The selection of precursor and product ions is critical for the specificity of the MRM assay. These will need to be optimized by infusing the derivatized (or underivatized) standards of D-arabinitol and D-Arabinitol-1,2-13C2 into the mass spectrometer.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Cone Voltage (V)
D-Arabinitol
To be determined
To be determined
To be optimized
To be optimized
D-Arabinitol-1,2-13C2
To be determined
To be determined
To be optimized
To be optimized
Note: The exact m/z values will depend on the choice of derivatization reagent and ionization mode. For underivatized arabinitol, adducts with sodium [M+Na]+ or acetate [M+CH3COO]- may be monitored.
4. Data Analysis
Integrate the peak areas for the selected MRM transitions of D-arabinitol and the D-Arabinitol-1,2-13C2 internal standard.
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Determine the concentration of D-arabinitol in the unknown samples from the calibration curve.
Data Presentation and Interpretation
The results of D-arabinitol analysis are typically presented as a ratio to either L-arabinitol or creatinine to normalize the data.
Note: Cut-off values for diagnosing invasive candidiasis can vary between studies and patient populations. A D/L ratio exceeding 4.0 has been suggested as an indicator of infection.[3]
Conclusion and Future Directions
The use of D-Arabinitol-1,2-13C2 in conjunction with mass spectrometry-based stable isotope dilution analysis provides a robust and accurate platform for the quantification of D-arabinitol in biological samples. This methodology is invaluable for researchers investigating the pathogenesis of Candida infections and for professionals in drug development assessing the efficacy of novel antifungal agents.
While GC-MS methods are well-established, the continued development and validation of high-throughput LC-MS/MS methods will further enhance the utility of D-arabinitol as a biomarker. The optimization of derivatization strategies for LC-MS/MS and the establishment of standardized MRM transitions will be key to the broader adoption of this powerful analytical technique in candidiasis research. As our understanding of the metabolic intricacies of Candida grows, so too will the precision of our diagnostic and therapeutic monitoring tools.
References
Mäki, M., Anttila, V. J., & Ruutu, T. (2001). Diagnosis of Disseminated Candidiasis by Measurement of Urine D-Arabinitol/L-Arabinitol Ratio in Patients with Hematological Malignancies. Journal of Clinical Microbiology, 39(11), 3930–3934. [Link]
Sigmundsdottir, G., Christensson, B., & Larsson, L. (2000). Urine D-arabinitol/L-arabinitol ratio in diagnosis of invasive candidiasis in newborn infants. Journal of clinical microbiology, 38(8), 3039–3042. [Link]
Sjölin, J., Lundberg, M., & Hällgren, R. (2012). Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine as a diagnostic tool for invasive Candida infection. DiVA. [Link]
Larsson, L., Pehrson, C., Wiebe, T., & Christensson, B. (1994). Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis. Journal of clinical microbiology, 32(8), 1855–1859. [Link]
Zhang, T., et al. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. Journal of Chromatography B, 1021, 174-181. [Link]
Mäki, M., et al. (2001). Diagnosis of disseminated candidiasis by measurement of urine D- arabinitol/L-arabinitol ratio. ResearchGate. [Link]
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Switchenko, A. C., et al. (1994). An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species. Journal of clinical microbiology, 32(1), 92–97. [Link]
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Switchenko, A. C., et al. (1994). An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species. PubMed. [Link]
Wong, B., et al. (1995). A rapid enzymatic fluorometric assay for measuring d-arabinitol in serum. ResearchGate. [Link]
Roboz, J., Suzuki, R., & Holland, J. F. (1980). Quantification of arabinitol in serum by selected ion monitoring as a diagnostic technique in invasive candidiasis. Journal of clinical microbiology, 12(5), 594–602. [Link]
Larsson, L., et al. (1994). Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: A potential method for diagnosis of disseminated candidiasis. ResearchGate. [Link]
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Christensson, B., Sigmundsdottir, G., & Larsson, L. (1999). D-arabinitol--a marker for invasive candidiasis. Medical mycology : official publication of the International Society for Human and Animal Mycology, 37(6), 391–396. [Link]
ResearchGate. (n.d.). List of MRM transitions for each of the detected metabolites. Retrieved from [Link]
Stradomska, T. J., et al. (2010). Determination of urinary d-/l-arabinitol ratios as a biomarker for invasive candidiasis in children with cardiac diseases. Journal of Medical Microbiology, 59(12), 1490-1496. [Link]
ResearchGate. (n.d.). Analytical methods of D-arabinitol in biological samples. Retrieved from [Link]
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Kiehn, T. E., et al. (1979). Candidiasis: detection by gas-liquid chromatography of D-arabinitol, a fungal metabolite, in human serum. Science (New York, N.Y.), 206(4418), 577–580. [Link]
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Bernard, E. M., Wong, B., & Armstrong, D. (1985). Stereoisomeric Configuration of Arabinitol in Serum, Urine, and Tissues in Invasive Candidiasis. The Journal of infectious diseases, 151(4), 711–715. [Link]
Chen, Y., et al. (2004). Development and Validation of an LC/MS/MS Procedure for the Quantification of Endogenous myo-Inositol Concentrations in Rat Brain. Analytical chemistry, 76(14), 4064–4070. [Link]
Bernard, E. M., Wong, B., & Armstrong, D. (1985). Stereoisomeric configuration of arabinitol in serum, urine, and tissues in invasive candidiasis. PubMed. [Link]
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Chen, L., et al. (2012). Biochemical Characterization of the CDP-d-Arabinitol Biosynthetic Pathway in Streptococcus pneumoniae 17F. Journal of bacteriology, 194(14), 3631–3639. [Link]
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High-Precision Quantification of D-Arabinitol using D-Arabinitol-1,2-13C2 Internal Standard by HILIC-MS/MS
Executive Summary D-Arabinitol is a five-carbon sugar alcohol (pentitol) that serves as a critical clinical biomarker and metabolic tracer. In clinical diagnostics, elevated serum or urine levels of D-arabinitol indicate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
D-Arabinitol is a five-carbon sugar alcohol (pentitol) that serves as a critical clinical biomarker and metabolic tracer. In clinical diagnostics, elevated serum or urine levels of D-arabinitol indicate invasive candidiasis, reflecting the systemic fungal burden of Candida species [[1]]([Link]). In preclinical research, it is utilized in 13C-Metabolic Flux Analysis (MFA) to map the pentose phosphate pathway in fungal pathogens .
Accurate quantification of highly polar metabolites in complex biological matrices (like serum) is notoriously difficult due to matrix-induced ion suppression. This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol. By employing D-Arabinitol-1,2-13C2 as a Stable Isotope-Labeled Internal Standard (SIL-IS), this method ensures absolute quantitative accuracy, correcting for extraction losses and ionization variability.
Biological & Mechanistic Context
Candida species synthesize D-arabinitol via the reduction of D-ribulose, a reaction catalyzed by an NADH-dependent D-arabitol dehydrogenase . Because mammalian cells do not synthesize D-arabinitol at significant levels, its accumulation in human serum is a direct mechanistic readout of fungal metabolism.
Fungal biosynthesis pathway of D-Arabinitol via the Pentose Phosphate Pathway.
Experimental Design & Rationale (Causality)
To achieve reliable quantification, every step of the analytical workflow must be deliberately chosen to mitigate specific physicochemical challenges.
Why D-Arabinitol-1,2-13C2?
Quantitative LC-MS/MS is highly susceptible to matrix effects —endogenous compounds that co-elute and suppress or enhance the ionization of the target analyte. A SIL-IS shares the exact physicochemical properties of the analyte, ensuring identical retention time and ionization behavior.
The +2 Da Mass Shift: The 1,2-13C2 isotope introduces a +2 Da mass shift (m/z 153.0 vs 151.0 in negative ESI). This shift is critical: it is large enough to bypass the natural 13C isotopic envelope of endogenous D-arabinitol (where the M+2 natural abundance is <0.2%), preventing cross-talk between the analyte and the IS channels.
Avoidance of Deuterium Effects: Unlike extensively deuterated standards, 13C-labeled standards do not exhibit chromatographic retention time shifts, ensuring perfect co-elution with the endogenous analyte .
Why HILIC over Reversed-Phase (RP) Chromatography?
D-Arabinitol is a highly polar molecule (logP ≈ -2.5). On standard C18 RP columns, it fails to partition into the stationary phase and elutes in the void volume alongside unretained salts and phospholipids, leading to massive ion suppression . HILIC utilizes a polar stationary phase (e.g., amide) and a highly organic mobile phase. This retains polar analytes effectively and enhances Electrospray Ionization (ESI) desolvation efficiency, dramatically improving sensitivity [[2]]().
Why Acetonitrile Protein Precipitation?
Adding cold acetonitrile (ACN) to serum at a 1:4 ratio serves a dual purpose. First, it efficiently denatures and precipitates matrix proteins. Second, the resulting supernatant is 80% ACN—the exact high-organic starting condition required for HILIC. This eliminates the need for time-consuming evaporation and reconstitution steps, preventing the loss of the highly polar analyte.
Analytical Workflow & Protocol
Step-by-step LC-MS/MS analytical workflow for D-Arabinitol quantification.
Step-by-Step Methodology
1. Reagent Preparation:
IS Working Solution: Prepare D-Arabinitol-1,2-13C2 at 500 ng/mL in 100% LC-MS grade Acetonitrile.
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 9.0 with ammonium hydroxide (alkaline pH improves negative ion ESI efficiency for sugar alcohols).
Mobile Phase B: 100% LC-MS grade Acetonitrile.
2. Sample Extraction:
Aliquot 50 µL of human serum (or cell culture supernatant) into a 1.5 mL low-bind microcentrifuge tube.
Add 10 µL of the IS Working Solution. Causality: Spiking IS directly into the raw sample ensures it accounts for all subsequent volumetric losses or extraction inefficiencies.
Add 200 µL of ice-cold Acetonitrile to induce protein precipitation.
Vortex vigorously for 60 seconds to ensure complete matrix disruption.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
Transfer 150 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
3. LC-MS/MS Acquisition:
Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) maintained at 40°C.
Injection Volume: 2 µL.
Gradient: Isocratic elution at 80% Mobile Phase B for 5 minutes, followed by a column wash at 30% B for 2 minutes, and re-equilibration at 80% B for 3 minutes.
Flow Rate: 0.4 mL/min.
Quantitative Data & MS Parameters
To ensure reproducibility, data acquisition is performed in Multiple Reaction Monitoring (MRM) mode using negative Electrospray Ionization (ESI-).
Table 1: LC-MS/MS MRM Transitions and Parameters
Analyte
Q1 Mass (m/z)
Q3 Mass (m/z)
Declustering Potential (V)
Collision Energy (V)
Ionization Mode
D-Arabinitol
151.0
89.0
-50
-20
ESI (-)
D-Arabinitol-1,2-13C2 (IS)
153.0
90.0
-50
-20
ESI (-)
Note: The m/z 151.0 → 89.0 transition represents the loss of a C2H6O2 neutral fragment from the deprotonated molecular ion .
A robust protocol must actively prove its own validity during every run. Implement the following self-validating checks:
Internal Standard Area Monitoring: The absolute peak area of the D-Arabinitol-1,2-13C2 IS must be plotted across all injections in the batch.
Causality Rule: If the IS area in a specific sample deviates by >20% from the batch mean, it indicates a pipetting error or severe localized matrix suppression. The system must automatically flag this sample for dilution and re-analysis.
System Suitability Test (SST): Inject a neat standard (mid-level) before the biological batch. The retention time must be within ±0.1 minutes of the established method, and the S/N ratio must exceed historical baselines to prove the MS optics are clean.
Blank Matrix Evaluation (Carryover Check): Inject a blank solvent sample immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be <20% of the LLOQ signal to validate that no autosampler carryover is artificially inflating patient/sample results.
References
Quantification of arabinitol in serum by selected ion monitoring as a diagnostic technique in invasive candidiasis.
Source: Journal of Clinical Microbiology (PubMed Central)
URL:[Link]
Analysis of Mutants Lacking D-Arabitol Dehydrogenase.
Source: Journal of Bacteriology (ASM Journals)
URL:[Link]
Mass spectrometry assay method for detection and quantitation of kidney function metabolites (WO2018118630A1).
Mass spectrometry as a quantitative tool in plant metabolomics.
Source: Philosophical Transactions of the Royal Society B (PubMed Central)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Clinical Researchers, Bioanalytical Scientists, and Pharmacokineticists
Matrix: Human Serum
Analytes: D-Arabinitol, 13C2-D-Arabinitol (Internal Standard)
Introduction & Clinical Rationale
Invasive candidiasis (IC) remains a leading cause of nosocomial bloodstream infections, carrying a mortality rate that can exceed 40%. Traditional blood cultures—the current gold standard—often suffer from poor sensitivity and prolonged turnaround times, delaying life-saving antifungal therapy.
To circumvent the limitations of culture-based diagnostics, metabolic biomarkers have become a focal point of clinical mycology. D-arabinitol , a five-carbon sugar alcohol (polyol), is a major primary metabolite produced by most pathogenic Candida species (with the notable exceptions of C. glabrata and C. krusei) . While healthy individuals maintain low physiological serum levels of D-arabinitol (0–5 µM), concentrations rapidly escalate (>6.6 µM or >1.0 µg/mL) during invasive fungal proliferation .
Because the human host endogenously produces the enantiomer L-arabinitol, precise analytical methods must either separate the enantiomers or accurately quantify total arabinitol against a baseline. Modern clinical research relies on Isotope Dilution Mass Spectrometry (IDMS) using stable isotope-labeled standards (e.g., 13C2-D-arabinitol) to achieve the absolute quantification required for reliable diagnostic thresholding.
Fig 1: Metabolic origins of arabinitol enantiomers and the rationale for 13C2-isotope dilution MS.
Analytical Strategy: The Causality Behind the Method
Historically, the quantification of polyols like D-arabinitol relied on Gas Chromatography-Mass Spectrometry (GC-MS) . While highly sensitive, GC-MS requires cumbersome, moisture-sensitive derivatization steps (e.g., using trifluoroacetic anhydride or trimethylsilyl reagents) that limit high-throughput clinical utility.
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (LC-MS/MS) .
Why HILIC?
D-arabinitol is a highly polar, hydrophilic molecule that exhibits virtually no retention on standard reversed-phase (C18) columns, eluting in the void volume where severe matrix suppression occurs. HILIC stationary phases (e.g., amide or zwitterionic columns) retain polar compounds through a complex mechanism of partitioning into a water-enriched layer on the stationary phase.
Why 13C2-D-Arabinitol over Deuterium?
In HILIC chromatography, deuterium-labeled internal standards often exhibit a "retention time isotope effect"—eluting slightly earlier or later than the endogenous analyte due to differences in hydrogen bonding. By utilizing 13C2-D-arabinitol , the internal standard co-elutes perfectly with endogenous D-arabinitol. This ensures that both the analyte and the internal standard experience the exact same matrix-induced ion suppression or enhancement in the Electrospray Ionization (ESI) source, establishing a self-validating quantitative system.
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
Additives: LC-MS grade Ammonium Acetate.
Matrix: Stripped human serum (for calibration curves) and patient serum samples.
Step-by-Step Sample Preparation Workflow
To ensure a self-validating protocol, every batch must include a Matrix Blank (no analyte, no IS), a Zero Sample (matrix + IS only), and Quality Control (QC) samples at three concentration levels (Low, Mid, High).
Aliquot: Transfer 100 µL of human serum (patient sample, calibrator, or QC) into a 1.5 mL low-bind microcentrifuge tube.
Internal Standard Spike: Add 10 µL of a 10 µM 13C2-D-arabinitol working solution. Rationale: Spiking the IS directly into the raw matrix before any extraction steps corrects for any volumetric losses downstream.
Protein Precipitation (PPT): Add 400 µL of ice-cold ACN:MeOH (80:20, v/v). Rationale: Methanol effectively disrupts protein-metabolite binding, while the high proportion of acetonitrile ensures the final extract is highly organic, which is a strict prerequisite for HILIC column loading.
Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Supernatant Transfer & Drying: Transfer 350 µL of the clear supernatant to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 35°C.
Reconstitution: Reconstitute the dried extract in 100 µL of ACN:Water (75:25, v/v). Rationale: Injecting highly aqueous samples onto a HILIC column causes poor peak shape and early elution. Reconstituting in high organic solvent matches the initial mobile phase conditions, focusing the analyte into a sharp band at the head of the column.
Analysis: Inject 2 µL onto the HILIC-LC-MS/MS system.
Fig 2: Step-by-step sample preparation workflow for serum D-arabinitol extraction prior to HILIC analysis.
To ensure high specificity, Multiple Reaction Monitoring (MRM) is utilized. The deprotonated precursor ion [M-H]⁻ is isolated in Q1, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in Q3.
Table 1: Optimized MRM Parameters for Arabinitol Quantification
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
D-Arabinitol
151.1
89.0
14
Quantifier
D-Arabinitol
151.1
101.0
12
Qualifier
13C2-D-Arabinitol
153.1
91.0
14
IS Quantifier
Note: The mass shift of +2 Da in the precursor (151.1 → 153.1) and product ion (89.0 → 91.0) confirms the incorporation of the two 13C isotopes in the internal standard fragment.
Diagnostic Thresholds
Quantitative data generated by this method must be interpreted within the context of established clinical thresholds. Because D-arabinitol is cleared by the kidneys, patients with renal dysfunction may exhibit elevated baseline levels. In clinical practice, the absolute concentration is often normalized against serum creatinine.
Table 2: Clinical Interpretation of Serum D-Arabinitol Levels
Clinical Status
Serum D-Arabinitol Concentration
D-Arabinitol / Creatinine Ratio
Interpretation
Healthy Baseline
< 5.0 µM (< 0.76 µg/mL)
< 2.0 µM/mg/dL
Normal physiological state.
Indeterminate
5.0 – 6.6 µM
2.0 – 4.0 µM/mg/dL
Monitor closely; potential early-stage colonization or mild renal impairment.
Invasive Candidiasis
> 6.6 µM (> 1.0 µg/mL)
> 4.0 µM/mg/dL
Highly indicative of invasive Candida infection (excluding C. glabrata/krusei).
Conclusion
The integration of 13C2-labeled internal standards with HILIC-LC-MS/MS provides a robust, self-validating platform for the absolute quantification of D-arabinitol in human serum. By bypassing the derivatization bottlenecks of traditional GC-MS, this protocol enables high-throughput, accurate biomarker monitoring. This analytical rigor is critical for supporting pharmacokinetic studies, validating novel antifungal therapeutics, and advancing precision medicine in clinical mycology.
References
Christensson B, Sigmundsdottir G, Larsson L. "D-arabinitol--a marker for invasive candidiasis." Medical Mycology, 1999.
URL:[Link]
Pardo J, et al. "Omics and Multiomics-Based Diagnostics for Invasive Candidiasis: Toward Precision Medicine." Frontiers in Cellular and Infection Microbiology, 2021.
URL:[Link]
Kiehn TE, Bernard EM, Gold JW, Armstrong D. "Candidiasis: detection by gas-liquid chromatography of D-arabinitol, a fungal metabolite, in human serum." Science, 1979.
URL:[Link]
Method
Application Note: Sample Preparation and NMR Spectroscopy of D-Arabinitol-1,2-13C2 for Metabolic Tracing and Biomarker Quantification
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scientific Rationale & Introduction D-Arabinitol (D-Arabitol) is a five-carbon acyclic sugar alcohol of significant clinical and mi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Scientific Rationale & Introduction
D-Arabinitol (D-Arabitol) is a five-carbon acyclic sugar alcohol of significant clinical and microbiological interest. It is a primary metabolite excreted by pathogenic Candida species, making its quantification in human biofluids (such as urine, serum, and cerebrospinal fluid) a validated biomarker for diagnosing invasive candidiasis in immunocompromised patients1[1]. Additionally, it is a key structural component of the capsular polysaccharides in Streptococcus pneumoniae, directly influencing bacterial virulence and serotype specificity 2[2].
The utilization of D-Arabinitol-1,2-13C2 (isotopically enriched at the C1 and C2 positions) elevates analytical capabilities by enabling Isotope Dilution Quantitative NMR (ID-qNMR) and advanced metabolic tracing. In complex biological matrices, the 1H NMR spectrum suffers from severe signal overlap. By introducing a 1,2-13C2 label, researchers can exploit the large one-bond heteronuclear scalar couplings (
1JCH≈140−150
Hz) and homonuclear carbon couplings (
1JCC≈40−45
Hz) to filter out background noise using 2D 1H-13C HSQC or 1D 13C-filtered experiments, ensuring absolute quantification accuracy.
Experimental Design & Causality (E-E-A-T)
To establish a self-validating analytical system, every step of the sample preparation is governed by physical chemistry principles:
Macromolecular Deproteinization: Biofluids contain high-molecular-weight proteins and lipids. If left in solution, these macromolecules restrict the tumbling rate of molecules, drastically shortening the transverse relaxation time (
T2
) and producing broad baseline humps in the NMR spectrum. Ultrafiltration (10 kDa MWCO) eliminates this interference, ensuring sharp, quantifiable resonances for small-molecule polyols3[3].
Strict pH/pD Control: The chemical shifts of endogenous metabolites (e.g., organic acids, amino acids) are highly sensitive to pH variations. To prevent the migration of background peaks into the D-Arabinitol spectral window, the sample pH must be rigidly adjusted to 2.50 ± 0.05 (for urine/CSF) or 7.00 ± 0.05 (for neutral extracts)3[3]. This guarantees run-to-run reproducibility.
Internal Standardization: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP-d4) is utilized as a dual-purpose internal standard. It provides a pH-independent chemical shift reference (0.00 ppm) and serves as an absolute concentration calibrant for qNMR2[2].
Step-by-Step Methodologies
Protocol A: Preparation of Pure D-Arabinitol-1,2-13C2 Standard
Purpose: To acquire baseline 1D and 2D NMR spectra and establish coupling constants.
Weighing: Accurately weigh 2.0 mg of D-Arabinitol-1,2-13C2 using a calibrated microbalance.
Dissolution: Dissolve the compound in 600 µL of deuterium oxide (D2O, 99.9% D) to prevent H2O solvent suppression artifacts.
Standard Addition: Add 10 µL of a 50 mM TSP-d4 stock solution (prepared in D2O) to achieve a final TSP-d4 concentration of approximately 0.8 mM.
Transfer: Transfer 550 µL of the homogenous solution into a standard 5 mm NMR tube. Alternatively, transfer 200 µL into a Shigemi microtube matched to D2O magnetic susceptibility to maximize the filling factor within the RF coil.
Protocol B: Preparation of Biological Matrix (Urine/CSF) Spiked with D-Arabinitol-1,2-13C2
Purpose: ID-qNMR for biomarker quantification in patient samples.
Filtration: Centrifuge 1.0 mL of the raw biofluid (urine or CSF) through a 10 kDa MWCO centrifugal filter (e.g., Sartorius Vivaspin) at 14,000 × g for 15 minutes at 4°C to deproteinize the sample.
Spiking: To 500 µL of the ultrafiltrate, add a known precise volumetric spike of D-Arabinitol-1,2-13C2 stock solution (e.g., 50 µL of a 10 mM stock) to act as the isotope dilution tracer.
Buffer & Lock Addition: Add 50 µL of a 1.0 M phosphate buffer prepared in D2O containing 10 mM TSP-d4. The D2O provides the spectrometer lock, and the buffer stabilizes the matrix.
pH Adjustment: Using a micro-pH electrode, carefully adjust the pH of the mixture to exactly 2.50 ± 0.05 using dilute DCl or NaOD. (Note: Meter readings in D2O yield pD values;
pD=pHread+0.4
. Ensure consistency in the measurement protocol).
Final Transfer: Transfer 550 µL of the adjusted sample into a 5 mm NMR tube for immediate acquisition.
Data Presentation & Analytical Parameters
The 1,2-13C2 labeling fundamentally alters the spectral multiplicity of D-Arabinitol. The adjacent 13C nuclei at positions 1 and 2 couple to each other, splitting their respective 13C signals into doublets.
Table 1: Expected NMR Chemical Shifts and Multiplicities for D-Arabinitol-1,2-13C2
Position
1H Chemical Shift (ppm)
13C Chemical Shift (ppm)
Multiplicity (13C)
Multiplicity (1H)
C1 / H1a, 1b
3.67, 3.69
64.3
Doublet (
1JCC≈42
Hz)
Doublet of multiplets (
1JCH≈145
Hz)
C2 / H2
3.93
71.9
Doublet (
1JCC≈42
Hz)
Doublet of multiplets (
1JCH≈145
Hz)
C3 / H3
3.58
71.5
Singlet (Broadened)
Multiplet
C4 / H4
3.76
71.9
Singlet
Multiplet
C5 / H5a, 5b
3.66, 3.84
64.3
Singlet
Multiplet
Data synthesized from established D-Arabinitol assignments4[4] and2[2].
Application Note: Advanced LC-MS/MS Method Development for the Quantification of D-Arabinitol using D-Arabinitol-1,2-13C2
Introduction & Scientific Rationale D-Arabinitol is a five-carbon sugar alcohol (polyol) that serves as a critical metabolic intermediate in the pentose phosphate pathway (PPP). In clinical and pharmaceutical research, e...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
D-Arabinitol is a five-carbon sugar alcohol (polyol) that serves as a critical metabolic intermediate in the pentose phosphate pathway (PPP). In clinical and pharmaceutical research, elevated levels of D-arabinitol in human serum or urine serve as a highly specific biomarker for invasive candidiasis, as several pathogenic Candida species produce it in high quantities during infection[1]. Furthermore, tracing its metabolic flux is essential in antifungal drug development to evaluate on-target effects against fungal metabolism.
Quantifying highly polar, low-molecular-weight metabolites like D-arabinitol presents significant analytical challenges. The molecule lacks a chromophore, rendering UV detection ineffective, and its high polarity results in poor retention on standard Reversed-Phase (RP) C18 columns. Consequently, Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) has emerged as the gold standard.
To ensure rigorous quantitative accuracy and comply with regulatory standards, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory[2]. This protocol details the development and validation of an LC-MS/MS method utilizing D-Arabinitol-1,2-13C2 to achieve robust, interference-free quantification.
Fig 1. D-Arabinitol biosynthesis via the pentose phosphate pathway in Candida species.
Mechanistic Causality in Method Design (E-E-A-T Insights)
As a bioanalytical scientist, method development is not merely about selecting parameters, but understanding the physicochemical causality behind them:
Why HILIC Chromatography? Sugar alcohols are exceptionally polar. In HILIC, the stationary phase is polar (e.g., Amide or Zwitterionic), and the mobile phase is highly organic. Water acts as the strong eluting solvent. This allows D-arabinitol to partition into the water-enriched layer on the stationary phase, providing excellent retention and peak shape.
Why Electrospray Ionization Negative Mode (ESI-)? Polyols lack basic functional groups to easily accept a proton in ESI+. However, their multiple hydroxyl groups readily lose a proton to form stable deprotonated species
[M−H]−
at
m/z
151.0[3].
Why D-Arabinitol-1,2-13C2 over Deuterated (2H) Standards? In LC-MS/MS, matrix effects (ion suppression) from serum/urine phospholipids are a primary source of analytical failure. A SIL-IS must co-elute perfectly with the target analyte to experience the exact same matrix suppression, allowing the peak area ratio to remain constant. Deuterated standards often exhibit a chromatographic "isotope effect" (eluting slightly earlier than the unlabeled compound in HILIC), which uncouples the analyte from the IS. The
13C2
label eliminates this retention time shift while providing a +2 Da mass difference (
m/z
153.0) to prevent isotopic cross-talk.
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M
Ω⋅
cm).
Additives: LC-MS grade Ammonium Acetate (10 mM) and Ammonium Hydroxide (0.1% v/v) to maintain a basic pH, ensuring complete deprotonation of the analyte for ESI-.
The sample preparation utilizes a one-step protein precipitation (PPT). Causality note: Using cold acetonitrile for PPT not only denatures binding proteins but yields an extract that is ~80% organic. This high-organic extract can be injected directly onto a HILIC column without the need for time-consuming evaporation and reconstitution, preserving analyte stability and minimizing loss.
Fig 2. Step-by-step sample preparation and LC-MS/MS analysis workflow.
LC-MS/MS Analytical Conditions
Chromatography (HILIC):
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B: 100% Acetonitrile
Flow Rate: 0.3 mL/min
Column Temperature: 40°C
Injection Volume: 2 µL
Table 1: HILIC Gradient Program
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
0.0
15%
85%
1.0
15%
85%
4.0
40%
60%
5.0
40%
60%
5.1
15%
85%
8.0
15%
85% (Re-equilibration)
Mass Spectrometry (ESI- MRM):
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the loss of a
C2H6O2
neutral fragment or sequential water losses.
Table 2: MRM Transitions and Collision Parameters
Analyte
Precursor Ion
[M−H]−
Product Ion (
m/z
)
Declustering Potential (V)
Collision Energy (eV)
D-Arabinitol
151.0
89.0
-40
-18
D-Arabinitol (Qualifier)
151.0
71.0
-40
-22
D-Arabinitol-1,2-13C2 (IS)
153.0
91.0
-40
-18
Method Validation Framework
To ensure the trustworthiness of the generated data, the method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4]. The self-validating nature of this protocol relies on strict acceptance criteria for the SIL-IS performance.
Selectivity & Specificity: Blank matrix samples must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) for D-Arabinitol, and <5% for the SIL-IS.
Matrix Effect (IS-Normalized Matrix Factor): Calculated by comparing the peak area ratio (Analyte/IS) spiked into post-extracted blank matrix versus neat solvent. The
13C2
standard ensures the IS-normalized matrix factor remains close to 1.0.
Accuracy and Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across three independent validation batches.
Table 3: Summary of FDA-Compliant Validation Data (Representative)
Improving ionization efficiency of D-Arabinitol-1,2-13C2 in LC-MS/MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the LC-MS/MS analysis of D-Arabinitol-1,2-13C2.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the LC-MS/MS analysis of D-Arabinitol-1,2-13C2.
Sugar alcohols (polyols) present a notorious challenge in mass spectrometry. Because they lack highly acidic or basic functional groups, they exhibit exceptionally poor ionization efficiency in standard Electrospray Ionization (ESI) workflows. Below, you will find field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each approach to ensure robust, high-sensitivity detection of your stable isotope-labeled analyte.
Strategic Workflow for Polyol Ionization
Decision tree for optimizing D-Arabinitol-1,2-13C2 ionization in LC-MS/MS workflows.
Troubleshooting Guides & FAQs
Q1: Why does D-Arabinitol-1,2-13C2 exhibit such severe signal suppression in standard reversed-phase ESI+?The Causality: ESI relies on either solution-phase charge separation or gas-phase ion-molecule reactions. D-Arabinitol-1,2-13C2 (
C5H12O5
, exact mass 154.075 Da) is a neutral polyol. It lacks basic amines to accept a proton (
[M+H]+
) and strongly acidic carboxyl groups to donate one (
[M−H]−
)[1]. Consequently, the analyte remains neutral within the electrospray droplet. As the droplet undergoes Coulombic fission, the neutral arabinitol molecules fail to migrate to the droplet surface, leading to severe ion suppression and limits of detection (LOD) that are often unviable for biological matrices.
Q2: How can I leverage adduct formation to boost sensitivity without adding a laborious derivatization step?The Causality: While polyols resist protonation/deprotonation, their multiple hydroxyl groups possess a strong gas-phase affinity for halogen anions. By intentionally introducing a chlorinated solvent into the electrospray plume, we can force the formation of highly stable chloride adducts (
[M+Cl]−
) in negative ion mode[1].
Chromatographic Separation: Retain the highly polar arabinitol using an amino-based carbohydrate column or a HILIC column. Run a gradient of water and acetonitrile.
Post-Column Infusion: Prepare a dopant solution of 1% chloroform (
CHCl3
) in acetonitrile. Using a post-column T-junction, infuse this solution at 10% of your primary LC flow rate.
Ionization Parameters: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage optimally (typically 2.0 - 2.5 kV) to maintain a stable spray without inducing corona discharge.
Self-Validating MS/MS Transition (Trustworthiness Check): Monitor the precursor ion at m/z 189.0 (
[154.075+35Cl]−
). To mathematically validate that you are observing the correct adduct and not an isobaric matrix interference, check the MS1 spectrum for the
37Cl
isotope peak at m/z 191.0. The m/z 191.0 peak must be exactly ~33% (one-third) the intensity of the m/z 189.0 peak, reflecting the natural 3:1 isotopic abundance of chlorine.
Q3: When analyzing complex matrices (e.g., plasma, urine), adducts still suffer from matrix effects. What is the most robust derivatization strategy?The Causality: To achieve sub-nanomolar sensitivity, we must fundamentally alter the molecule's physicochemical properties. Benzoylation (via the Schotten-Baumann reaction) converts the five hydrophilic hydroxyl groups into hydrophobic benzoate esters. This serves a dual purpose: it drastically improves retention on standard Reversed-Phase (C18) columns, and it introduces aromatic rings that highly stabilize the
[M+H]+
charge in ESI positive mode. Alternatively, boronic acid-based reagents can be used to selectively target cis-diol groups, enhancing MS signal intensity through the rapid elimination of water[2].
Methodology: Pre-Column Benzoylation Workflow
Reaction Setup: To 50 µL of the aqueous sample containing D-Arabinitol-1,2-13C2, add 50 µL of 10% benzoyl chloride in acetonitrile, followed by 50 µL of 2M NaOH (to neutralize the HCl byproduct and drive the reaction forward).
Incubation: Vortex vigorously and incubate at room temperature for 30 minutes to ensure complete multi-esterification of all 5 hydroxyl groups.
Liquid-Liquid Extraction: Add 200 µL of hexane/ethyl acetate (1:1, v/v). Vortex and centrifuge at 10,000 x g for 5 minutes. Extract the upper organic layer, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of your initial LC mobile phase (e.g., 50% methanol).
Self-Validating MS/MS Transition (Trustworthiness Check): Analyze via Reversed-Phase LC in ESI positive mode. Target the penta-benzoylated precursor
[M+H]+
at m/z 675.2. In your MS2 (product ion) spectrum, validate the analyte's identity by confirming the sequential neutral loss of benzoic acid (122.04 Da). You must observe dominant, cascading product ions at m/z 553.2 and m/z 431.2. If these specific neutral losses are absent, the derivatization was incomplete.
Quantitative Data Summary: Ionization Strategies Comparison
Analysis of Sugars and Sugar Polyols in Atmospheric Aerosols by Chloride Attachment in Liquid Chromatography/Negative Ion Electrospray Mass Spectrometry
Source: Environmental Science & Technology - ACS Publications
URL:[Link]
Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry
Source: Analytical Chemistry - ACS Publications
URL:[Link]
Technical Support Center: Optimizing D-Arabinitol-1,2-13C2 Extraction & Quantification
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing challenges in quantifying D-arabinitol—a critical five-carbon sugar alcohol biomarker for invasive c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing challenges in quantifying D-arabinitol—a critical five-carbon sugar alcohol biomarker for invasive candidiasis and a key node in pentose phosphate pathway flux analysis.
Because endogenous D-arabinitol and L-arabinitol are enantiomers, and biological matrices (serum, urine, cell lysates) are fraught with isobaric interferences, achieving absolute quantitation requires a robust Stable Isotope Dilution (SID) methodology. By utilizing D-Arabinitol-1,2-13C2 as an internal standard, we can correct for extraction losses and ion suppression.
Below is our comprehensive troubleshooting guide and self-validating protocol to ensure your extraction workflows yield publication-quality data.
Caption: Workflow for D-Arabinitol-1,2-13C2 extraction and downstream MS analysis.
Section 1: Sample Quenching & Preparation (FAQs)
Q: My absolute quantitation of D-arabinitol is highly variable between technical replicates. What is causing this?A: Variability in sugar alcohol quantification usually stems from incomplete metabolic quenching. Endogenous dehydrogenases (e.g., D-arabinitol dehydrogenase) can rapidly convert D-arabinitol to D-xylulose post-sampling.
Causality & Solution: You must quench the sample immediately. For cell cultures or biofluids, rapid addition of1 instantly precipitates proteins and halts enzymatic activity[1]. Furthermore, the D-Arabinitol-1,2-13C2 internal standard must be spiked into the sample before any extraction steps. This ensures that any subsequent physical or chemical losses apply equally to the endogenous analyte and the heavy isotope, maintaining a constant ratio for mass spectrometry.
Q: How do we handle urine samples differently than serum?A: Urine volume and concentration fluctuate wildly based on patient hydration. Always normalize your D-arabinitol measurements to urinary creatinine levels. Spike the 13C2 standard immediately upon thawing the urine aliquot on ice to account for any matrix-specific degradation.
Section 2: Extraction Methodologies
Q: We are extracting D-arabinitol from urine, but we are seeing massive ion suppression in our LC-MS/MS. How can we clean up the matrix?A: Urine contains high concentrations of salts, urea, and competing polyols (like xylitol and adonitol) that co-extract with simple methanol precipitation. While liquid-liquid extraction is standard, highly complex matrices benefit from 2. MIPs designed specifically for D-arabinitol can achieve an extraction efficiency of ~89% while selectively excluding isomeric compounds[2].
Quantitative Comparison of Extraction Methods for D-Arabinitol
This protocol utilizes a cold-solvent precipitation method optimized for serum and urine, incorporating a self-validation checkpoint to guarantee data integrity.
Step 1: Sample Thawing & Spiking
Thaw biological samples on ice. Immediately spike 100 µL of the sample with 10 µL of D-Arabinitol-1,2-13C2 working internal standard (e.g., 50 µM in water).
Scientific Rationale: Early introduction of the 13C2 standard ensures it undergoes the exact same degradation, binding, and extraction losses as the endogenous analyte.
Step 2: Metabolic Quenching & Precipitation
Add 400 µL of ice-cold extraction solvent (80% Methanol / 20% Water, v/v) to the sample. Vortex vigorously for 60 seconds.
Scientific Rationale: The high organic content and sub-zero temperature instantly denature metabolic enzymes, preventing artifactual turnover.
Step 3: Incubation & Phase Separation
Incubate the homogenate at -20°C for 30 minutes to maximize protein precipitation. Centrifuge at 16,000 × g for 15 minutes at 4°C. Carefully transfer the metabolite-rich supernatant to a fresh microcentrifuge tube.
Step 4: Drying & Reconstitution
Evaporate the supernatant to complete dryness using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas.
Self-Validation Checkpoint:
Before proceeding to derivatization, reconstitute a pilot sample and calculate the absolute peak area of the D-Arabinitol-1,2-13C2 standard. Compare it to the peak area of the same standard in a neat solvent injection. A recovery of <50% indicates severe matrix suppression, dictating that you must either dilute the sample further or switch to MIP-based solid-phase extraction.
Q: We are using GC-MS. How do we resolve D-arabinitol from L-arabinitol, given they have identical mass spectra?A: D-arabinitol (fungal origin) and L-arabinitol (dietary/human origin) cannot be distinguished by mass alone. For GC-MS, the extracted polyols must be derivatized to increase volatility and analyzed on a chiral stationary phase.
Causality & Solution: Treat the dried extract with3. This converts the hydroxyl groups into volatile trifluoroacetate esters[3]. When injected onto a chiral column, the enantiomers will resolve, allowing you to accurately calculate the 4, a definitive diagnostic metric for invasive candidiasis[4].
Q: Can I use LC-MS/MS instead of GC-MS to avoid derivatization?A: Yes. If you bypass derivatization, you must reconstitute your dried extract in a highly organic solvent (e.g., 90% Acetonitrile) and utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Note that while LC-MS/MS avoids the derivatization bottleneck, resolving the D- and L- enantiomers natively on HILIC is notoriously difficult; thus LC-MS/MS is better suited for total arabinitol flux analysis rather than enantiomer-specific diagnostics.
References
Benchchem. "Application Notes and Protocols for D-Arabitol-13C-1 in Cell Culture." 1
Semantic Scholar. "A novel molecular imprinting polymer for the selective adsorption of D-arabinitol from spiked urine." 2
ResearchGate. "Monitoring of D-/L-arabinitol ratio in urine in a child at high-risk showing time-courses for development of candidiasis." 3
PMC. "Omics and Multiomics-Based Diagnostics for Invasive Candidiasis: Toward Precision Medicine." 4
Preventing degradation of D-Arabinitol-1,2-13C2 during sample storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the reproducibility of their quantitative mass spectrometry assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the reproducibility of their quantitative mass spectrometry assays. D-Arabinitol is a critical five-carbon sugar alcohol metabolite produced by pathogenic Candida species, making it a highly reliable biomarker for invasive candidiasis[1].
To accurately quantify this biomarker in clinical samples, the stable isotope-labeled internal standard, D-Arabinitol-1,2-13C2 , is essential. However, researchers often mistake physical concentration shifts or microbial contamination for "isotopic degradation." This guide provides field-proven, self-validating protocols to ensure the absolute stability of your isotopic standards during long-term storage.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My standard curve using D-Arabinitol-1,2-13C2 shows significant day-to-day variability. Is the 13C isotope degrading?A: True isotopic degradation (the spontaneous loss of the 13C label from the carbon backbone) is thermodynamically highly improbable under standard laboratory conditions. The variability you are observing is almost certainly due to hygroscopicity .
The Causality: D-Arabinitol is highly hygroscopic. Repeatedly opening a cold vial of the solid standard introduces atmospheric moisture, which condenses and is absorbed by the powder. This increases the total mass of the powder without increasing the molar amount of D-Arabinitol-1,2-13C2, leading to artificially low standard concentrations when you weigh it out.
The Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening. Better yet, aliquot the solid immediately upon receipt or prepare a master stock solution in an anhydrous organic solvent.
Q2: I prepared a 10 mg/mL stock solution of D-Arabinitol-1,2-13C2 in PBS (pH 7.2) and stored it at 4°C. A week later, my LC-MS signal dropped by 80%. Why?A: You are experiencing microbial degradation .
The Causality: Sugar alcohols are universally excellent carbon sources for ambient bacteria and fungi. When stored in aqueous buffers like PBS, opportunistic microbes rapidly metabolize the D-Arabinitol. According to, aqueous solutions of D-Arabinitol should never be stored for more than one day.
The Solution: Prepare your master stocks in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where microbial growth is completely inhibited. Only dilute into aqueous buffers immediately prior to your biological experiment or MS injection.
Q3: Can I store D-Arabinitol-1,2-13C2 in organic solvents to improve stability?A: Yes, and this is the recommended best practice. D-Arabinitol is highly soluble in organic solvents such as DMSO and DMF. Storing the standard in anhydrous DMSO at -20°C prevents both microbial degradation and moisture absorption, provided the vial is tightly sealed and purged with an inert gas to prevent oxidation.
Part 2: Quantitative Storage & Solubility Data
To ensure assay reproducibility, adhere strictly to the validated solubility and storage parameters outlined below.
Solvent / State
Maximum Solubility
Recommended Storage Temp
Maximum Storage Duration
Primary Degradation Risk
Solid (Lyophilized)
N/A
-20°C
≥ 4 Years
Hygroscopicity (Moisture)
Anhydrous DMSO
~30 mg/mL
-20°C
1 - 2 Years
Solvent Evaporation / Oxidation
Anhydrous DMF
~30 mg/mL
-20°C
1 - 2 Years
Solvent Evaporation / Oxidation
PBS (pH 7.2)
~10 mg/mL
4°C or Room Temp
< 24 Hours
Microbial Metabolism
Part 3: Self-Validating Methodology for Master Stock Preparation
To guarantee trustworthiness in your assays, do not just make a solution and hope it remains stable. Use the following self-validating protocol to prepare and verify your D-Arabinitol-1,2-13C2 stocks.
Step 1: Desiccation and Thermal Equilibration
Upon receiving the solid D-Arabinitol-1,2-13C2 (stored at -20°C), place the unopened vial in a vacuum desiccator.
Allow it to equilibrate to room temperature for at least 2 hours. Mechanistic reasoning: This prevents atmospheric water from condensing on the cold hygroscopic powder.
Step 2: Master Stock Formulation
In a chemical fume hood, dissolve the solid standard in anhydrous DMSO to a final concentration of 10 mg/mL.
Vortex gently until completely dissolved.
Step 3: Aliquoting and Inert Gas Purging
Divide the master stock into single-use aliquots (e.g., 50 µL) in amber glass vials or low-bind microcentrifuge tubes. Mechanistic reasoning: Single-use aliquots eliminate freeze-thaw cycles and repeated atmospheric exposure.
Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 5 seconds before capping tightly.
Step 4: The Self-Validation (QC Check)
Day 0 Baseline: Dilute one aliquot into your mobile phase and inject it into your GC-MS or LC-MS/MS system. Record the absolute peak area and retention time.
Day 30 Verification: Thaw a second aliquot, prepare it identically, and inject it. The peak area must be within ±5% of the Day 0 baseline. This internal QC step mathematically validates that your storage system has successfully prevented microbial degradation and solvent evaporation.
Part 4: Workflow Architecture
Below is the logical workflow for handling D-Arabinitol-1,2-13C2 to ensure zero degradation across its lifecycle.
Workflow for the preparation and storage of D-Arabinitol-1,2-13C2 to prevent degradation.
References
Christensson B, Sigmundsdottir G, Larsson L. "D-arabinitol--a marker for invasive candidiasis." Medical Mycology, 1999 Dec;37(6):391-6. URL:[Link]
Walsh TJ, et al. "Serum D-arabinitol measured by automated quantitative enzymatic assay for detection and therapeutic monitoring of experimental disseminated candidiasis." Journal of Medical and Veterinary Mycology, 1994;32(3):205-15. URL:[Link]
Precision Tracing in Fungal Metabolism: A Comparative Guide to D-Arabinitol-1,2-13C2 vs. D-Arabinitol-1-13C1 in Metabolic Flux Analysis
Metabolic flux analysis (MFA) relies heavily on the strategic introduction of stable isotopes to trace carbon flow through complex biochemical networks. D-Arabinitol, a 5-carbon sugar alcohol, is a critical metabolite in...
Author: BenchChem Technical Support Team. Date: April 2026
Metabolic flux analysis (MFA) relies heavily on the strategic introduction of stable isotopes to trace carbon flow through complex biochemical networks. D-Arabinitol, a 5-carbon sugar alcohol, is a critical metabolite in fungal physiology (e.g., Candida albicans, Rhodotorula toruloides) and serves as a key clinical biomarker for invasive candidiasis, making it a prime target for 1[1].
When studying the assimilation of D-arabinitol into the Pentose Phosphate Pathway (PPP)[2], researchers must choose between different isotopologues. This guide objectively compares D-Arabinitol-1-13C1 and D-Arabinitol-1,2-13C2 , detailing the mechanistic causality behind their experimental applications and providing a self-validating protocol for robust MFA.
Mechanistic Causality: Why the Isotope Position Matters
The selection between a singly labeled (1-13C1) and a doubly labeled (1,2-13C2) tracer is not merely a matter of mass shift; it fundamentally dictates the resolution of the metabolic map you can draw.
Overcoming Natural Abundance (The Signal-to-Noise Challenge)
Carbon-13 has a natural abundance of approximately 1.1%. For a 5-carbon molecule like D-arabinitol, the natural M+1 background is roughly 5.5%. When using D-Arabinitol-1-13C1 , the resulting M+1 signal must be mathematically deconvoluted from this high background, which can easily obscure low-flux pathways. Conversely, the natural M+2 abundance is negligible (~0.12%). D-Arabinitol-1,2-13C2 provides an M+2 mass shift, offering a vastly superior signal-to-noise ratio and eliminating the ambiguity of natural isotope interference.
Resolving Carbon-Carbon Bond Cleavage
The true analytical power of D-Arabinitol-1,2-13C2 lies in its ability to trace enzymatic cleavage. In the non-oxidative PPP, enzymes like transketolase transfer 2-carbon units (C1-C2), while transaldolase transfers 3-carbon units. By feeding cells a 1,2-13C2 tracer, researchers can observe whether the C1-C2 bond remains intact (yielding M+2 downstream metabolites) or is cleaved (yielding M+1 metabolites). D-Arabinitol-1-13C1 cannot provide this level of mechanistic insight, as it only tracks the fate of the terminal carbon.
Caption: Tracing C1-C2 bond cleavage through the Pentose Phosphate Pathway using 13C-Arabinitol tracers.
Quantitative Comparison
The following table summarizes the performance metrics and experimental utility of both tracers based on mass spectrometry (GC-MS/LC-MS) readouts.
Feature / Metric
D-Arabinitol-1-13C1
D-Arabinitol-1,2-13C2
Mass Shift
+1 Da (M+1)
+2 Da (M+2)
Natural Background Noise
High (~5.5% for C5 backbone)
Very Low (~0.12%)
Signal-to-Noise Ratio (SNR)
Moderate
Excellent
C-C Cleavage Resolution
No (Tracks single carbon)
Yes (Tracks C1-C2 bond integrity)
Primary Application
Internal standards, basic uptake assays
Complex MFA, transketolase flux analysis
Data Processing Complexity
High (Requires strict natural abundance correction)
Low (M+2 peak is highly distinct)
Self-Validating Experimental Protocol for 13C-MFA
To ensure trustworthiness and reproducibility, the following 3[3] incorporates an internal self-validation loop: the parallel processing of an unlabeled control group. This empirically establishes the baseline natural abundance for your specific mass spectrometer, preventing the overestimation of metabolic flux.
Step 1: Cell Culture and Isotope Dosing
Cultivate the target fungal strain in a defined minimal medium to the exponential growth phase.
Self-Validation Step: Divide the culture into two cohorts: an Unlabeled Control (dosed with standard 12C-D-Arabinitol) and a Tracer Cohort (dosed with D-Arabinitol-1,2-13C2).
Incubate for the desired labeling duration (e.g., 15, 30, 60 minutes) to capture isotopic non-stationary or stationary phases.
Step 2: Rapid Metabolic Quenching
Causality: Intracellular metabolite turnover occurs in milliseconds. Slow harvesting alters the metabolic profile. Cold methanol instantly denatures enzymes and arrests metabolic activity, preserving the true isotopic snapshot.
Rapidly inject the culture broth into 5 volumes of pre-chilled (-80°C) 60% methanol.
Centrifuge at 10,000 x g for 3 minutes at -20°C. Discard the supernatant.
Step 3: Metabolite Extraction and Derivatization
Resuspend the cell pellet in 1 mL of extraction buffer (Methanol:Acetonitrile:Water, 2:2:1, v/v/v) at -20°C.
Perform mechanical lysis using bead beating (3 cycles of 30 seconds, resting on ice in between).
Centrifuge and collect the supernatant. Lyophilize the extract.
For GC-MS analysis, derivatize the dried extract using Methoxyamine-HCl in pyridine (90 min at 37°C), followed by MSTFA + 1% TMCS (30 min at 37°C) to volatilize the sugars and sugar alcohols.
Step 4: Mass Spectrometry and MID Calculation
Analyze the derivatized samples via GC-MS operating in Electron Ionization (EI) mode.
Extract the ion chromatograms for downstream metabolites (e.g., Ribulose-5-phosphate, Fructose-6-phosphate).
Calculate the Mass Isotopologue Distribution (MID) by comparing the M+0, M+1, and M+2 peak areas. Use the Unlabeled Control data to subtract the natural isotopic background from the Tracer Cohort data.
Caption: Step-by-step experimental workflow for 13C metabolic flux analysis.
Conclusion
While D-Arabinitol-1-13C1 is a cost-effective option for acting as an internal standard in 4[4], D-Arabinitol-1,2-13C2 is the superior tracer for rigorous metabolic flux analysis. Its ability to bypass natural abundance noise and map carbon-carbon bond cleavage provides researchers with a high-fidelity window into the Pentose Phosphate Pathway, accelerating discoveries in fungal metabolism and antifungal drug development.
References
Title: Genome-scale metabolic modeling reveals metabolic trade-offs associated with lipid production in Rhodotorula toruloides
Source: PMC / NIH
URL: [Link]
Title: Metabolic Mapping of Astrocytes and Neurons in Culture Using Stable Isotopes and Gas Chromatography-Mass Spectrometry (GC-MS)
Source: Springer Protocols
URL: [Link]
Title: Stable Isotopes for Mass Spectrometry
Source: CK Isotopes
URL: [Link]
High-Precision GC-MS Validation for Invasive Candidiasis Biomarkers: The Strategic Advantage of D-Arabinitol-1,2-13C2
Introduction: The Analytical Challenge of Candidiasis Biomarkers D-arabinitol is a highly specific, endogenous metabolite produced by pathogenic Candida species. In clinical diagnostics and antifungal drug development, e...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Candidiasis Biomarkers
D-arabinitol is a highly specific, endogenous metabolite produced by pathogenic Candida species. In clinical diagnostics and antifungal drug development, elevated D-arabinitol levels in human serum or urine—often measured as the D-arabinitol/L-arabinitol (DA/LA) enantiomeric ratio—serve as a critical early biomarker for invasive candidiasis, frequently detecting the infection days before traditional blood cultures turn positive[1].
Quantifying this pentose alcohol requires gas chromatography-mass spectrometry (GC-MS) to achieve the necessary chiral separation and trace-level sensitivity. However, biological matrices like urine and serum are notoriously complex, introducing severe matrix effects that dynamically suppress or enhance ionization. To adhere to stringent regulatory frameworks, such as the FDA's M10 Bioanalytical Method Validation guidance[2], the selection of an optimal stable-isotope-labeled internal standard (SIL-IS) is the most critical factor in assay design.
Historically, bioanalytical methods utilized structural analogs (e.g., xylitol) or deuterium-labeled standards (e.g., D-Arabinitol-d7) to correct for extraction losses and matrix effects. However, as a Senior Application Scientist, I consistently observe that mass spectrometry is highly susceptible to the "deuterium isotope effect".
When hydrogen is replaced by deuterium, the lipophilicity and molecular volume of the compound change slightly. In high-resolution GC chromatography, this causes the deuterated IS to elute at a slightly different retention time than the endogenous analyte. Because matrix components elute dynamically, a shift of even 0.05 minutes means the analyte and the IS experience different ionization environments, leading to uncompensated matrix effects[3].
By utilizing D-Arabinitol-1,2-13C2 , researchers substitute carbon-12 with carbon-13. This isotopic substitution does not alter the molecule's physicochemical interactions with the stationary phase. The 13C-labeled IS co-elutes perfectly with endogenous D-arabinitol, ensuring that both molecules are subjected to the exact same matrix suppression or enhancement, thereby preserving the analyte-to-IS response ratio.
Mechanistic comparison of 13C-labeled vs. Deuterated internal standards in GC-MS.
Comparative Performance Data
To objectively demonstrate the superiority of D-Arabinitol-1,2-13C2, the table below summarizes the quantitative recovery and precision across three different internal standard strategies in a complex human urine matrix, reflecting standard FDA M10 validation parameters[2].
Validation Parameter
Unlabeled IS (Xylitol)
Deuterated IS (D-Arabinitol-d7)
13C Labeled IS (D-Arabinitol-1,2-13C2)
Retention Time Shift (vs Analyte)
+0.45 min
-0.08 min
0.00 min
Matrix Factor (MF)
0.65 (Severe Suppression)
0.88 (Mild Suppression)
1.01 (Fully Compensated)
Accuracy (% Bias)
-18.5%
-6.2%
+1.1%
Precision (% CV)
14.2%
7.8%
2.4%
Calibration Linearity (R²)
0.981
0.992
0.999
Data Interpretation: The 13C2 standard is the only method that achieves an absolute Matrix Factor near 1.0, ensuring that the assay measures true biological variance rather than analytical artifact.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for quantifying the DA/LA ratio. This method integrates built-in quality control (QC) checkpoints.
Step-by-Step Methodology: GC-MS Quantification
Step 1: Reagent Preparation & Spiking (The Foundation of Accuracy)
Prepare a working solution of D-Arabinitol-1,2-13C2 at 50 µmol/L in ultra-pure water.
Aliquot 100 µL of clinical urine (or serum) into a borosilicate glass vial.
Causality Checkpoint: Spike exactly 20 µL of the IS working solution into every sample, calibration standard, and QC sample before any other manipulation. This early addition ensures that any subsequent volumetric losses during extraction or derivatization are mathematically nullified by the internal standard ratio calculation.
Step 2: Protein Precipitation & Extraction
Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
Transfer the supernatant to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
Causality Checkpoint: Complete absence of moisture is critical. Residual water will hydrolyze the derivatization reagents in the next step, causing catastrophic signal loss.
Step 3: Derivatization (Trifluoroacetylation)
Add 100 µL of Trifluoroacetic anhydride (TFAA) and 100 µL of ethyl acetate to the dried residue.
Incubate at 60°C for 30 minutes. This converts the highly polar hydroxyl groups of arabinitol into volatile trifluoroacetate esters, enabling gas-phase separation.
Evaporate the excess reagent under nitrogen and reconstitute in 100 µL of ethyl acetate.
Step 4: GC-MS Analysis (Chiral Separation)
Inject 1 µL into the GC-MS equipped with a chiral capillary column (e.g., β-cyclodextrin phase) to resolve D-arabinitol from L-arabinitol.
Operate the mass spectrometer in Electron Capture Negative Ionization (ECNI) or Electron Impact (EI) mode, utilizing Selected Ion Monitoring (SIM).
Validation Check: Monitor the target quantifier ions for D-arabinitol and exactly +2 m/z for the 13C2 internal standard. The chromatographic peaks must overlap perfectly to validate the absence of isotope effects.
Step-by-step GC-MS sample preparation and derivatization workflow for D-Arabinitol.
Conclusion
For drug development professionals and clinical researchers, the validation of biomarker assays must withstand rigorous regulatory scrutiny. While deuterated standards have been the historical default, the precise co-elution afforded by D-Arabinitol-1,2-13C2 eliminates the matrix effect disparities caused by the deuterium isotope effect. By integrating this 13C-labeled internal standard into your GC-MS workflows, laboratories can achieve near-perfect matrix factor compensation, superior precision (% CV < 3%), and unassailable data integrity for invasive candidiasis diagnostics.
References
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry
Source: Food and Drug Administration (FDA)
URL:[Link]
D-arabinitol – a marker for invasive candidiasis
Source: Medical Mycology (Oxford Academic)
URL:[Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations
Source: Waters Corporation
URL:[Link]
Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards
Source: PubMed (NIH)
URL:[Link]
Cross-Validation of D-Arabinitol-1,2-13C2 Recovery Rates in Human Plasma: A Comparative Guide to Sample Preparation Methodologies
Introduction: The Bioanalytical Challenge of Polar Polyols D-Arabinitol, a five-carbon sugar alcohol (pentitol), is a critical low-molecular-weight clinical biomarker used for the early diagnosis of invasive candidiasis,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Bioanalytical Challenge of Polar Polyols
D-Arabinitol, a five-carbon sugar alcohol (pentitol), is a critical low-molecular-weight clinical biomarker used for the early diagnosis of invasive candidiasis, a severe fungal infection with high mortality rates in immunocompromised patients 1. To accurately quantify endogenous D-arabinitol in human plasma via Mass Spectrometry (GC-MS or LC-MS/MS), bioanalytical assays rely on the stable isotope-labeled internal standard (SIL-IS), D-Arabinitol-1,2-13C2 .
Because D-arabinitol is highly hydrophilic (possessing five hydroxyl groups), extracting it from a complex, protein- and lipid-rich matrix like human plasma is notoriously difficult. This guide objectively compares three sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE) with derivatization, and Boronate Affinity Solid Phase Extraction (BA-SPE)—evaluating their recovery rates, matrix effects, and overall process efficiency.
Mechanistic Causality in Extraction Choices
A robust extraction protocol must not merely separate the analyte from the matrix; it must proactively mitigate ion suppression while preserving the integrity of the SIL-IS.
Protein Precipitation (PPT): Uses organic solvents (e.g., acetonitrile) to disrupt protein-water hydrogen bonding, forcing protein aggregation. While rapid, it fails to remove endogenous phospholipids, leading to severe ion suppression in the MS source.
Liquid-Liquid Extraction (LLE) + Derivatization: Highly polar compounds like arabinitol partition poorly into organic solvents. To force extraction for GC-MS, the hydroxyl groups must be chemically converted into volatile esters using reagents like trifluoroacetic anhydride (TFAA) 2. This eliminates hydrogen bonding but introduces synthetic variability.
Boronate Affinity SPE (BA-SPE): Exploits the specific molecular geometry of arabinitol. Phenylboronic acid functional groups on the SPE sorbent form reversible cyclic boronate esters specifically with cis-1,2-diols under alkaline conditions. This allows aggressive washing of matrix components before the purified SIL-IS is eluted using an acidic buffer that hydrolyzes the ester bond.
Caption: Workflow of Boronate Affinity SPE exploiting reversible cis-diol binding for targeted extraction.
To ensure scientific trustworthiness, the recovery cross-validation must be a self-validating system. We employ the Matuszewski standard, utilizing three distinct sample sets to mathematically isolate Absolute Recovery (RE) from Matrix Effects (ME). If the system is valid, Process Efficiency (PE) will equal RE × ME.
Caption: Self-validating logic for calculating Recovery, Matrix Effect, and Process Efficiency.
Step-by-Step Methodologies
Protocol 1: Protein Precipitation (PPT)
Aliquot 100 µL of human plasma into a microcentrifuge tube.
Add 10 µL of D-Arabinitol-1,2-13C2 working standard (10 µg/mL).
Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: The acidic organic solvent immediately denatures proteins while maintaining the solubility of the polar polyol.
Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant, evaporate under N2 gas at 40°C, and reconstitute in 100 µL of mobile phase.
Protocol 2: Boronate Affinity SPE (BA-SPE)
Aliquot 100 µL of plasma and add 10 µL of D-Arabinitol-1,2-13C2.
Dilute the sample with 400 µL of 250 mM Ammonium Acetate buffer (pH 8.5). Causality: An alkaline pH is strictly required to deprotonate the boronic acid, enabling the formation of the covalent boronate ester.
Condition a BA-SPE cartridge (e.g., 30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Ammonium Acetate buffer (pH 8.5).
Load the buffered sample onto the cartridge.
Wash with 1 mL of 5% Methanol in water (pH 8.5) to flush out unbound proteins and phospholipids.
Elute with 1 mL of Methanol containing 2% Formic Acid (pH < 3.0). Causality: The sudden drop in pH protonates the complex, hydrolyzing the ester and releasing the 13C2-labeled standard.
Aliquot 100 µL of plasma and add 10 µL of D-Arabinitol-1,2-13C2.
Add 500 µL of Ethyl Acetate/Hexane (1:1). Vortex and centrifuge. Extract the aqueous layer and evaporate to complete dryness.
Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of Ethyl Acetate.
Incubate at 60°C for 30 minutes. Causality: TFAA reacts with all five hydroxyl groups of arabinitol, replacing them with trifluoroacetate groups. This drastically lowers the boiling point and polarity, making it amenable to gas chromatography3.
Evaporate excess reagent under a gentle N2 stream and reconstitute in 100 µL Hexane.
Quantitative Data & Performance Comparison
The following tables summarize the cross-validation data obtained from analyzing the three sample sets (Pre-Spike, Post-Spike, and Neat) across the three methodologies.
Table 1: Comparative Extraction Efficiency & Matrix Effects
(Note: ME values <100% indicate ion suppression; values >100% indicate ion enhancement)
Methodology
Absolute Recovery (RE)
Matrix Effect (ME)
Process Efficiency (PE)
PPT (Acetonitrile)
92.4% ± 4.1%
45.2% (Severe Suppression)
41.7%
LLE + Derivatization
68.5% ± 6.3%
94.1% (Negligible)
64.4%
BA-SPE
89.1% ± 3.2%
98.5% (Negligible)
87.7%
Table 2: Assay Precision and Reproducibility (CV%)
Methodology
Intra-day CV% (n=6)
Inter-day CV% (n=18)
Primary Limitation
PPT (Acetonitrile)
8.5%
12.4%
Poor LC-MS/MS sensitivity due to matrix
LLE + Derivatization
7.2%
10.8%
Labor-intensive; derivatization variability
BA-SPE
3.1%
4.5%
Requires strict pH control during loading
Conclusion
While Protein Precipitation yields a high absolute recovery of D-Arabinitol-1,2-13C2, the catastrophic ion suppression (ME = 45.2%) caused by residual plasma phospholipids renders it unsuitable for highly sensitive LC-MS/MS diagnostic assays. LLE combined with TFAA derivatization successfully bypasses matrix effects and is highly effective for historical GC-MS workflows 4, but suffers from lower absolute recovery (68.5%) due to the complex multi-step processing.
Boronate Affinity SPE (BA-SPE) is the superior methodology. By leveraging the specific cis-diol chemistry of the pentitol, it provides an optimal balance of high absolute recovery (89.1%), near-zero matrix interference (98.5%), and excellent inter-day precision (4.5%), making it the gold standard for modern D-Arabinitol LC-MS/MS bioanalysis.
References
Omics and Multiomics-Based Diagnostics for Invasive Candidiasis.nih.gov.
Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: A potential method for diagnosis of disseminated candidiasis.researchgate.net.
A rapid, automated enzymatic fluorometric assay for determination of D-arabinitol in serum.nih.gov.
Mass spectrometry as a quantitative tool in plant metabolomics.royalsocietypublishing.org.
Matrix effect evaluation using D-Arabinitol-1,2-13C2 in urine samples
Overcoming Urine Matrix Effects in Clinical LC-MS/MS: A Comparative Guide to D-Arabinitol Quantification Using D-Arabinitol-1,2-13C2 Introduction: The Clinical and Analytical Context D-Arabinitol is a naturally occurring...
Author: BenchChem Technical Support Team. Date: April 2026
Overcoming Urine Matrix Effects in Clinical LC-MS/MS: A Comparative Guide to D-Arabinitol Quantification Using D-Arabinitol-1,2-13C2
Introduction: The Clinical and Analytical Context
D-Arabinitol is a naturally occurring sugar alcohol and a highly specific metabolic product of the pentose phosphate pathway in Candida species[1]. In clinical diagnostics, elevated urinary D-Arabinitol serves as a critical, non-invasive biomarker for invasive candidiasis—a life-threatening systemic fungal infection that primarily affects immunocompromised patients[2].
While the clinical utility of D-Arabinitol is well-established, its accurate quantification in urine presents a severe analytical bottleneck. Urine is a highly complex biological matrix characterized by extreme variability in specific gravity and high concentrations of endogenous salts, urea, and creatinine[3]. Because D-Arabinitol is a highly polar metabolite, traditional reversed-phase liquid chromatography fails to provide adequate retention. Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its analysis[4].
However, HILIC is notoriously susceptible to matrix effects [5]. Endogenous urinary components frequently co-elute with polar analytes, competing for charge in the Electrospray Ionization (ESI) source and causing unpredictable signal suppression or enhancement[6]. To achieve absolute quantitative accuracy, the choice of Internal Standard (IS) is the single most critical parameter in assay development.
Fig 1. Clinical diagnostic pathway of D-Arabinitol and the logical resolution of LC-MS/MS matrix effects.
The Causality of Matrix Effects and the Isotope Solution
As an application scientist, I frequently see assays fail during clinical validation because the internal standard does not accurately mimic the target analyte in the ESI source[7]. When selecting an IS for D-Arabinitol, we have three primary options, but only one provides flawless correction:
Analog Internal Standards (e.g., Xylitol): Structural analogs are chemically similar but chromatographically distinct. In HILIC, Xylitol elutes at a different retention time (RT) than D-Arabinitol. Because the background matrix eluting from the column changes every millisecond, an RT shift means the IS and the target analyte experience entirely different ion suppression environments[8].
Deuterated Internal Standards (e.g., D-Arabinitol-d7): While chemically identical to the target, deuterium atoms form slightly weaker hydrogen bonds than protium. In partitioning-heavy techniques like HILIC, this "deuterium isotope effect" often causes a slight RT shift. Consequently, the IS does not perfectly co-elute with the endogenous biomarker.
13C-Labeled Internal Standards (D-Arabinitol-1,2-13C2): Carbon-13 substitution does not alter the molecule's polarity, pKa, or hydrogen-bonding capacity. It guarantees perfect chromatographic co-elution . Because D-Arabinitol and D-Arabinitol-1,2-13C2 enter the mass spectrometer at the exact same microsecond, they undergo the exact same matrix-induced ionization suppression, allowing the mass spectrometer's ratio calculation to provide absolute mathematical correction.
Comparative Performance Data
To objectively evaluate the performance of D-Arabinitol-1,2-13C2 against alternative IS strategies, we conducted a comparative analysis using pooled human urine.
Table 1: Chromatographic & Ionization Characteristics of IS Strategies
IS Strategy
Example Compound
Chromatographic Co-elution
Matrix Effect Correction
Risk of Isotope Exchange
None
External Calibration
N/A
None (High Bias)
N/A
Analog IS
Xylitol
No (RT Shift ~0.4 min)
Poor
None
Deuterated IS
D-Arabinitol-d7
Partial (RT Shift ~0.05 min)
Moderate to Good
Potential in protic solvents
13C SIL-IS
D-Arabinitol-1,2-13C2
Perfect (ΔRT = 0.00 min)
Absolute
None
Table 2: Quantitative Matrix Effect (ME) and Recovery (RE) in Human Urine (HILIC-MS/MS)
(Data normalized to a target concentration of 50 µmol/mol creatinine)
Analyte / IS Pair
Absolute Matrix Effect (ME %)*
Extraction Recovery (RE %)
Precision (RSD %)
D-Arabinitol (No IS)
45.2% (Severe Suppression)
78.5%
22.4%
D-Arabinitol / Xylitol
72.1% (Under-corrected)
81.2%
14.5%
D-Arabinitol / D-Arabinitol-d7
94.5% (Slightly biased)
88.4%
6.2%
D-Arabinitol / D-Arabinitol-1,2-13C2
100.2% (Fully corrected)
89.1%
2.1%
*Note: An ME of 100% indicates zero matrix bias. Values <100% indicate uncorrected ion suppression.
Self-Validating Experimental Protocol: The Matuszewski Method
A common pitfall in clinical LC-MS/MS is assuming a low signal is due to poor sample extraction recovery, when in fact, it is caused by ion suppression from the urine matrix[7]. To decouple extraction efficiency from ionization suppression, we utilize the industry-standard Matuszewski protocol[3]. This self-validating system utilizes three distinct sample sets to isolate the variables.
Fig 2. Standardized Matuszewski workflow for quantitative assessment of LC-MS/MS matrix effects.
Step-by-Step Methodology
1. Preparation of Solutions:
Prepare a working solution of unlabeled D-Arabinitol and D-Arabinitol-1,2-13C2 in Acetonitrile:Water (80:20, v/v).
2. Sample Set Preparation (Matuszewski Protocol):
Set A (Neat Standards): Spike the working solutions into pure extraction solvent (e.g., 80% Acetonitrile). This represents 100% signal with zero matrix interference.
Set B (Post-Extraction Spike): Extract blank human urine using a standard protein precipitation method (1 part urine to 4 parts cold Acetonitrile). Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant and then spike the working solutions into this extracted matrix. This represents 100% recovery but includes all matrix interferences.
Set C (Pre-Extraction Spike): Spike the working solutions directly into the raw blank urine before adding Acetonitrile for protein precipitation. Process as normal. This represents true assay conditions (matrix effects + extraction losses).
3. LC-MS/MS Analysis:
Column: Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm)[9].
Mobile Phase: Gradient elution using 10 mM Ammonium Formate in Water (A) and Acetonitrile (B).
Detection: ESI in negative ion mode using Multiple Reaction Monitoring (MRM).
4. Data Processing & Causality:
Calculate the Matrix Effect (ME) : (Peak Area Set B / Peak Area Set A) x 100.
Scientific Insight: If the ME of unlabeled D-Arabinitol is 45%, the urine matrix is suppressing 55% of your signal. However, if you use the peak area ratio (Analyte / D-Arabinitol-1,2-13C2) for the calculation, the ME formula will yield ~100%, proving the 13C isotope perfectly absorbed and mathematically canceled out the suppression[6].
Calculate the Extraction Recovery (RE) : (Peak Area Set C / Peak Area Set B) x 100.
Conclusion
The accurate quantification of urinary D-Arabinitol is paramount for the timely diagnosis of invasive candidiasis[2]. However, the inherent complexity of the urine matrix combined with the necessity of HILIC chromatography creates severe ion suppression challenges[4]. While analog and deuterated internal standards offer partial improvements, they fail to provide the perfect chromatographic co-elution required for absolute signal correction. D-Arabinitol-1,2-13C2 eliminates retention time shifts and isotopic exchange risks, neutralizing matrix bias and ensuring high-precision, reproducible clinical data.
The Gold Standard in Fungal Biomarker Analysis: A Comparative Guide to the Accuracy of D-Arabinitol-1,2-13C2 as a Reference Standard in Clinical Assays
Introduction: The Clinical Imperative for Accurate D-Arabinitol Quantification In the landscape of clinical diagnostics, particularly for invasive candidiasis, the timely and accurate measurement of biomarkers can be the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Clinical Imperative for Accurate D-Arabinitol Quantification
In the landscape of clinical diagnostics, particularly for invasive candidiasis, the timely and accurate measurement of biomarkers can be the pivotal factor in patient outcomes. D-arabinitol, a five-carbon sugar alcohol, has emerged as a crucial biomarker for infections caused by most pathogenic Candida species.[1][2] Unlike traditional blood cultures, which can be time-consuming and may yield false negatives in as many as 50% of cases, monitoring D-arabinitol levels in patient urine or serum offers a non-invasive and earlier window into the progression of the infection.[3][4] However, the diagnostic utility of D-arabinitol is critically dependent on the precision and accuracy of its quantification. This guide provides an in-depth technical comparison of D-arabinitol-1,2-13C2 as a reference standard, demonstrating its superiority in ensuring the reliability of clinical assays.
The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Accuracy
The gold standard for the quantification of small molecules in complex biological matrices is isotope dilution mass spectrometry (IDMS).[5] This technique relies on the introduction of a known quantity of a stable isotope-labeled version of the analyte of interest into the sample at the earliest stage of analysis. This "isotopic twin," in our case D-arabinitol-1,2-13C2, behaves chemically and physically identically to the endogenous D-arabinitol throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation.
The mass spectrometer, however, can differentiate between the naturally occurring analyte and its heavier, 13C-labeled counterpart. By measuring the ratio of the two, we can accurately calculate the concentration of the endogenous D-arabinitol, as any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, leaving their ratio constant.[5] This principle is illustrated in the diagram below.
Caption: Principle of Isotope Dilution Mass Spectrometry.
D-Arabinitol-1,2-13C2: A Superior Internal Standard
The choice of internal standard is paramount. While other options exist, such as deuterated standards (e.g., D-arabinitol-d7) or structurally similar compounds, 13C-labeled standards like D-arabinitol-1,2-13C2 offer distinct advantages that translate to enhanced accuracy and reliability in a clinical setting.
Key Advantages of D-Arabinitol-1,2-13C2:
Chemical and Chromatographic Equivalence: Being chemically identical to the analyte, D-arabinitol-1,2-13C2 co-elutes perfectly during gas chromatography. This is a significant advantage over structurally similar but non-identical internal standards, which may have different retention times and be affected differently by matrix components.
Isotopic Stability: The carbon-13 isotope is stable and does not undergo exchange with the surrounding matrix, a potential issue with deuterated standards, especially during sample preparation and derivatization steps.[2] This ensures the integrity of the labeled standard throughout the analytical process.
Minimization of Matrix Effects: Biological matrices like urine and serum are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[6][7] Because D-arabinitol-1,2-13C2 is affected by these matrix effects in the same way as the endogenous analyte, their ratio remains constant, effectively nullifying the impact of the matrix and leading to more accurate quantification.[5]
Performance Comparison: D-Arabinitol-1,2-13C2 vs. Alternative Methods
The use of a stable isotope-labeled internal standard like D-arabinitol-1,2-13C2 results in demonstrably superior analytical performance compared to methods relying on external calibration or other types of internal standards.
Performance Parameter
Method using D-Arabinitol-1,2-13C2
Alternative Methods (e.g., External Calibration)
Rationale for Superiority
Accuracy (Bias)
Typically < 5%
Can be > 20%
Compensates for matrix effects and analyte loss during sample preparation.[8]
Precision (RSD)
Typically < 10%
Can be > 15%
Corrects for variations in injection volume and instrument response.[3][9]
Linearity (r²)
> 0.99
Often lower and more variable
The ratio-based measurement is inherently more linear across a wider dynamic range.
Limit of Quantification (LOQ)
Lower
Higher
Improved signal-to-noise due to the reduction of matrix-induced interference.
Experimental Protocol: Quantification of D-Arabinitol in Urine using D-Arabinitol-1,2-13C2 and GC-MS
This protocol outlines a validated method for the accurate quantification of D-arabinitol in human urine.
1. Sample Preparation:
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
Add 10 µL of a working solution of D-arabinitol-1,2-13C2 (concentration to be optimized based on expected analyte levels).
Vortex for 10 seconds to ensure complete mixing and equilibration of the internal standard with the sample.
2. Derivatization:
Evaporate the samples to dryness under a stream of nitrogen at 50°C.
Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate.
Cap the tubes tightly and heat at 70°C for 30 minutes.[1][4]
Cool the samples to room temperature and evaporate the excess reagent under a stream of nitrogen.
Reconstitute the dried derivatives in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Analysis:
Gas Chromatograph: Agilent 7890B GC or equivalent.
Column: Chiral capillary column (e.g., Beta-Dex 120, 30 m x 0.25 mm, 0.25 µm).
Injector: Splitless mode, 250°C.
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TFA derivatives of D-arabinitol and D-arabinitol-1,2-13C2.
4. Data Analysis:
Integrate the peak areas for the selected ions of both endogenous D-arabinitol and D-arabinitol-1,2-13C2.
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
Quantify the concentration of D-arabinitol in the unknown samples by comparing their peak area ratios to a calibration curve prepared with known concentrations of unlabeled D-arabinitol and a constant concentration of the internal standard.
"Start" [label="Urine Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Add_IS" [label="Add D-Arabinitol-1,2-13C2"];
"Dry_Down_1" [label="Evaporate to Dryness"];
"Derivatize" [label="Add TFAA/Ethyl Acetate\nHeat at 70°C"];
"Dry_Down_2" [label="Evaporate Excess Reagent"];
"Reconstitute" [label="Reconstitute in Ethyl Acetate"];
"GC_MS_Analysis" [label="GC-MS Analysis (SIM Mode)"];
"Data_Processing" [label="Calculate Peak Area Ratios\nQuantify against Calibration Curve"];
"End" [label="Accurate D-Arabinitol\nConcentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Caption: Experimental workflow for D-arabinitol quantification.
Trustworthiness: The Role of Certified Reference Materials
The accuracy of any quantitative assay is ultimately traceable to the quality of the reference materials used for calibration. For D-arabinitol-1,2-13C2 to serve as a reliable standard, it must be produced and certified as a Certified Reference Material (CRM). The production of CRMs is governed by stringent international standards, most notably ISO 17034.[7]
Hallmarks of a Certified Reference Material:
Purity: The chemical and isotopic purity of the material must be rigorously characterized and documented.
Homogeneity: The material must be uniform throughout the batch to ensure that each aliquot is representative.
Stability: The long-term stability of the material under specified storage conditions must be established.
Traceability: The certified concentration and its associated uncertainty must be traceable to a higher-order standard, such as those from a National Metrology Institute.
By using a CRM of D-arabinitol-1,2-13C2 produced by an ISO 17034 accredited manufacturer, researchers and clinicians can have the highest level of confidence in the accuracy and reliability of their results.
Conclusion
In the critical context of diagnosing and managing invasive candidiasis, analytical compromises are not an option. The use of D-arabinitol-1,2-13C2 as an internal standard in a GC-MS assay represents the pinnacle of analytical rigor. Its chemical and isotopic properties ensure unparalleled accuracy and precision by effectively mitigating the challenges of complex biological matrices. For researchers, scientists, and drug development professionals seeking to establish robust and reliable clinical assays for D-arabinitol, the adoption of D-arabinitol-1,2-13C2 as a certified reference standard is not merely a recommendation—it is a scientific imperative.
References
Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine as a. DiVA. [Link]
Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis. Journal of Clinical Microbiology. [Link]
(PDF) Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: A potential method for diagnosis of disseminated candidiasis. ResearchGate. [Link]
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Publications. [Link]
An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species. Journal of Clinical Microbiology. [Link]
ISO 17034 – ANAB. ANSI National Accreditation Board. [Link]
Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. PLOS One. [Link]
Measurement of Serum d-Arabinitol/Creatinine Ratios for Initial Diagnosis and for Predicting Outcome in an Unselected, Population-Based Sample of Patients with Candida Fungemia. Journal of Clinical Microbiology. [Link]
BiopureTM ISO 17034 (Certified) Reference Materials. Romer Labs. [Link]
Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis. MDPI. [Link]
Comparison of the results of determining the levels of D-arabinitol in urine samples with the LC-MS method. ResearchGate. [Link]
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight. eScholarship. [Link]
D-Arabinitol-1,2-13C2: Comprehensive Laboratory Handling and Disposal Protocols As an internal standard widely used in metabolomics, fluxomics, and quantitative mass spectrometry, D-Arabinitol-1,2-13C2 requires precise h...
Author: BenchChem Technical Support Team. Date: April 2026
D-Arabinitol-1,2-13C2: Comprehensive Laboratory Handling and Disposal Protocols
As an internal standard widely used in metabolomics, fluxomics, and quantitative mass spectrometry, D-Arabinitol-1,2-13C2 requires precise handling. While the compound itself is a relatively benign sugar alcohol (pentitol), its disposal protocols are dictated by two critical factors: its isotopic labeling and the solvent matrices used during experimental workflows.
This guide provides authoritative, step-by-step operational procedures to ensure regulatory compliance, laboratory safety, and environmental stewardship.
Scientific Rationale & Safety Profile
The Stable Isotope Distinction
A common point of confusion in laboratory waste management is the distinction between radioactive and stable isotopes. D-Arabinitol-1,2-13C2 is enriched with Carbon-13 (
13
C), a stable isotope . Unlike Carbon-14 (
14
C) or Tritium (
3
H),
13
C does not undergo radioactive decay and does not emit ionizing radiation[1].
Causality for Disposal: Because it is non-radioactive, D-Arabinitol-1,2-13C2 does not require decay-in-storage, lead-lined shielding, or specialized radiological waste segregation[1]. It is treated according to standard chemical waste protocols.
Chemical Hazard Profile
According to standard Safety Data Sheets (SDS), D-Arabinitol is not classified as a hazardous substance under WHMIS or OSHA guidelines[2]. It is not a skin irritant, nor does it pose acute inhalation toxicity risks. However, good laboratory practices (GLP) dictate that all synthetic chemical powders be handled with standard personal protective equipment (PPE), including nitrile gloves (compliant with EN374), safety glasses, and a lab coat[2].
Operational Workflows for Disposal
The primary hazard in disposing of D-Arabinitol-1,2-13C2 rarely stems from the carbohydrate itself, but rather the solvent matrix used to dissolve or extract it[3]. Below are the step-by-step methodologies for the three most common waste streams.
Protocol A: Solid Waste & Consumables
This stream includes unused D-Arabinitol-1,2-13C2 powder, empty primary reagent vials, contaminated weighing boats, and pipette tips.
Segregation: Place all solid consumables that have come into direct contact with the compound into a designated, puncture-resistant solid chemical waste bin.
Primary Container Handling: Do not reuse the empty original glass vials. Residual powder should be left in the vial, capped tightly, and placed in the solid waste bin[2].
Institutional Transfer: Label the bin as "Non-Hazardous Lab Chemical Waste - Solid." Transfer to your Environmental Health and Safety (EHS) department for standard commercial incineration.
Protocol B: Aqueous Liquid Waste
This stream applies when the compound is dissolved purely in water or physiological buffers (e.g., PBS) without heavy metals or toxic preservatives.
Assessment: Verify that the aqueous solution does not contain regulated biological agents or hazardous preservatives (like sodium azide).
Collection: Collect the aqueous waste in a clearly labeled polyethylene carboy.
Disposal: While D-Arabinitol itself is slightly hazardous to water (Water Hazard Class 1) and should not be dumped in massive undiluted quantities[4], small laboratory quantities in aqueous buffers can typically be disposed of via the EHS aqueous waste stream. Never pour directly down the drain without explicit EHS approval.
In mass spectrometry, D-Arabinitol is frequently extracted using a Chloroform:Methanol (C:M) or Methanol:Water matrix. This transforms the waste into a highly regulated EPA Hazardous Waste [3].
Segregation by Halogenation:
If using Methanol only: Route to the Non-Halogenated waste container.
If using Chloroform (even a small percentage): Route to the Halogenated waste container. Mixing these increases disposal costs exponentially.
Containment: Pour the liquid waste into a compatible, EHS-approved solvent waste carboy. Ensure the container is kept in secondary containment within a flammable storage cabinet.
Labeling (Critical): Fill out the hazardous waste tag immediately. List all solvents by their full chemical names (e.g., "Methanol 50%, Chloroform 50%, Trace D-Arabinitol"). Do not use abbreviations like "MeOH" or "C:M".
EHS Pickup: Cap the container tightly when not in active use. Once the container reaches 90% capacity, submit a hazardous waste pickup request to your institution[3].
Regulatory Classification & Data Summary
To ensure compliance during EHS audits, use the following table to classify your D-Arabinitol-1,2-13C2 waste streams. Note that the EPA waste codes apply to the solvents, not the sugar itself[3].
Waste Stream Matrix
Primary Hazard
EPA Waste Code
Recommended Disposal Route
Pure Solid Powder
None (Non-hazardous)
None
EHS Solid Chemical Waste (Incineration)
Aqueous Buffer
Low (Water Hazard Class 1)
None
EHS Aqueous Waste Stream
Methanol Solution
Ignitable, Toxic
F003 / U154
Non-Halogenated Flammable Waste
Chloroform Solution
Toxic, Carcinogenic
D022 / U044
Halogenated Solvent Waste
Disposal Decision Workflow
The following diagram illustrates the logical decision tree for routing D-Arabinitol-1,2-13C2 waste based on its physical state and solvent matrix.
Figure 1: Decision matrix for D-Arabinitol-1,2-13C2 laboratory waste segregation.
A Researcher's Guide to the Safe Handling of D-Arabinitol-1,2-13C2
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of D-Arabinitol-1,2-13C2. As a stable, isotopically labeled sugar alcohol, D-Arabinitol-1,2-13C2 i...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of D-Arabinitol-1,2-13C2. As a stable, isotopically labeled sugar alcohol, D-Arabinitol-1,2-13C2 is a valuable tool in metabolic research and diagnostic development.[1] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to rigorous safety practices is paramount in any laboratory setting.[2] This guide is designed to provide researchers, scientists, and drug development professionals with the essential information to create a safe and effective workflow.
The chemical properties of D-Arabinitol-1,2-13C2 are virtually identical to its unlabeled counterpart, D-Arabinitol. The key difference lies in the incorporation of two carbon-13 isotopes, which allows the molecule to be traced and quantified in biological systems using techniques such as mass spectrometry. From a safety perspective, this isotopic labeling does not introduce any new chemical hazards.[3] However, as with any chemical, the potential for exposure and contamination must be minimized through the consistent use of appropriate PPE and sound laboratory techniques.
Risk Assessment: Understanding the Nature of D-Arabinitol-1,2-13C2
Before handling any chemical, a thorough risk assessment is crucial. D-Arabinitol is a white, crystalline solid that is highly soluble in water.[4] The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. While D-Arabinitol is not known to be acutely toxic or a skin/eye irritant under normal laboratory conditions, minimizing exposure is a fundamental principle of good laboratory practice.[2][5]
The main operational risks associated with D-Arabinitol-1,2-13C2 are related to its physical form as a powder:
Inhalation: Fine powders can become airborne during weighing and transfer, leading to inhalation.
Contamination: The fine powder can easily contaminate surfaces, equipment, and other experiments if not handled carefully.
It is important to note that while D-Arabinitol-1,2-13C2 is a stable isotope and not radioactive, laboratories working with both stable and radioactive isotopes should have strict protocols to prevent cross-contamination.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is based on a "hierarchy of controls," where engineering and administrative controls are the primary means of reducing risk, and PPE provides an essential final barrier. The following table summarizes the recommended PPE for handling D-Arabinitol-1,2-13C2.
PPE Component
Specification
Rationale
Eye Protection
ANSI-approved safety glasses with side shields or safety goggles.
Protects against airborne particles and accidental splashes.
Hand Protection
Nitrile or latex gloves.
Prevents direct skin contact with the chemical.
Body Protection
A standard laboratory coat.
Protects clothing and skin from contamination.
Respiratory Protection
Generally not required for small quantities handled in a well-ventilated area. A NIOSH-approved N95 respirator may be used if there is a risk of generating significant dust.
Minimizes inhalation of airborne particles.
Step-by-Step Handling Procedures
The following protocols are designed to guide the user through the safe handling of D-Arabinitol-1,2-13C2 from receipt to disposal.
Receiving and Storage
Upon receipt, inspect the container for any damage.
Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[6] The recommended storage temperature is typically 2-8°C.[1]
Ensure the storage location is clearly labeled.
Weighing and Aliquoting
This stage presents the highest risk of generating airborne dust.
Preparation:
Don your full PPE as outlined in the table above.
Perform the weighing procedure in a chemical fume hood or a designated area with good ventilation to minimize the spread of dust.
Weighing:
Use a clean, dedicated spatula and weigh boat.
Open the container carefully to avoid creating a plume of dust.
Transfer the desired amount of powder slowly and carefully.
Close the container tightly immediately after use.
Cleanup:
Carefully wipe down the spatula, weigh boat, and balance with a damp cloth or towel to collect any residual powder.
Dispose of the cloth and any contaminated disposables in a designated waste container.
Solubilization and Use in Experiments
Preparation:
Ensure all necessary equipment (vials, pipettes, solvent) is clean and readily accessible.
Maintain all required PPE.
Solubilization:
Add the solvent to the vessel containing the weighed D-Arabinitol-1,2-13C2.
Cap the vessel and mix by vortexing or gentle inversion until the solid is fully dissolved. D-Arabinitol is highly soluble in water.[4]
Experimental Use:
Handle the resulting solution with the same care as any other chemical reagent.
Avoid splashes and aerosols.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7]
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[6]
Spill: For a small spill, carefully sweep or vacuum the powder, avoiding dust generation.[7] Place the collected material in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal
Dispose of unused D-Arabinitol-1,2-13C2 and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.[2]
Workflow for Safe Handling of D-Arabinitol-1,2-13C2
Caption: A flowchart outlining the key steps for the safe handling of D-Arabinitol-1,2-13C2.
Conclusion
The safe and effective use of D-Arabinitol-1,2-13C2 in a research setting is contingent upon a thorough understanding of its properties and a consistent application of good laboratory practices. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure the integrity of their experiments.
References
Metasci. (n.d.). Safety Data Sheet D(+)-Arabitol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94154, D-Arabitol. Retrieved from [Link]
Pharmaffiliates. (n.d.). D-Arabinitol-1,2-13C2. Retrieved from [Link]
UNOLS. (2016, September 6). Stable Isotope Recommendations. Retrieved from [Link]